2-Butyl-2-ethylhexanoic acid
Description
Structure
3D Structure
Properties
CAS No. |
32970-62-0 |
|---|---|
Molecular Formula |
C12H24O2 |
Molecular Weight |
200.32 g/mol |
IUPAC Name |
2-butyl-2-ethylhexanoic acid |
InChI |
InChI=1S/C12H24O2/c1-4-7-9-12(6-3,11(13)14)10-8-5-2/h4-10H2,1-3H3,(H,13,14) |
InChI Key |
UDIMEPZRBOMNAG-UHFFFAOYSA-N |
SMILES |
CCCCC(CC)(CCCC)C(=O)O |
Canonical SMILES |
CCCCC(CC)(CCCC)C(=O)O |
Origin of Product |
United States |
Synthetic Methodologies and Process Engineering of 2 Ethylhexanoic Acid
Industrial Synthesis Pathways of 2-Ethylhexanoic Acid
The industrial production of 2-ethylhexanoic acid is dominated by routes originating from propylene. wikipedia.org These pathways involve a series of chemical transformations, including hydroformylation, aldol (B89426) condensation, hydrogenation, and oxidation, to arrive at the final product.
Propylene Hydroformylation-Based Routes to 2-Ethylhexanoic Acid
The primary feedstock for the industrial synthesis of 2-ethylhexanoic acid is propylene, which undergoes hydroformylation (also known as the oxo process) to produce butanal (butyraldehyde). wikipedia.orgnih.gov This initial step is crucial as butanal serves as the foundational building block for the subsequent carbon chain extension and functional group manipulations. The hydroformylation of propylene with synthesis gas (a mixture of carbon monoxide and hydrogen) yields a mixture of n-butanal and isobutanal, with the linear n-butanal being the desired isomer for 2-ethylhexanoic acid production. wikipedia.org
In one major industrial route, n-butanal undergoes a base-catalyzed aldol condensation with itself to form 2-ethyl-3-hydroxyhexanal. google.com This intermediate readily dehydrates to yield 2-ethylhex-2-enal. google.comgoogle.com The subsequent step involves the selective hydrogenation of 2-ethylhex-2-enal to produce 2-ethylhexanal (B89479). google.comrsc.org This hydrogenation can be carried out using various catalysts, with palladium-based catalysts often being employed for this selective transformation. google.comrsc.org
A study on the direct synthesis of 2-ethylhexanal from n-butanal using a Pd/TiO2 catalyst demonstrated high efficiency. The catalytic performance for this integrated aldol condensation and selective hydrogenation process is summarized in the table below.
| Catalyst | n-Butanal Conversion (%) | 2-Ethylhexanal Selectivity (%) |
| 0.5 wt% Pd/TiO2 | 95.4 | 99.9 |
| Data from a study on direct synthesis of 2-ethylhexanal in a stainless steel autoclave. rsc.org |
Under continuous operation in a fixed-bed reactor at 190 °C and 3.2 MPa H2 pressure, a n-butanal conversion of 91.2% and a 2-ethylhexanal selectivity of 89.8% were achieved over a 300-hour period. rsc.org
The oxidation of 2-ethylhexanal to 2-ethylhexanoic acid is the final and critical step in this synthesis pathway. wikipedia.orgnih.gov This exothermic reaction is typically carried out in the liquid phase using air or oxygen as the oxidizing agent. nih.gov Various catalysts, including salts of manganese, cobalt, nickel, and copper, can be employed to facilitate this oxidation. guidechem.com
An efficient method for this conversion involves the use of N-hydroxyphthalimide as a catalyst in isobutanol as a solvent, which can achieve a selectivity of over 99% for 2-ethylhexanoic acid under mild conditions. nih.govscispace.com The use of oxygen as the oxidant in the presence of specific catalysts has been shown to produce high yields of 2-ethylhexanoic acid. For instance, using Mn(II) 2-ethylhexanoate (B8288628) and sodium 2-ethylhexanoate as catalysts at room temperature and under a pressure of 0.5 or 0.75 MPa, a 97–98% yield of 2-ethylhexanoic acid was obtained. nih.gov
The following table presents a comparison of different catalytic systems for the oxidation of 2-ethylhexanal.
| Catalyst | Oxidant | Solvent | Temperature (°C) | Yield of 2-EHA (%) |
| Fe(II), Ni(II), or Co(II) complexes | Oxygen | Dichloroethane | Room Temperature | 70 |
| KOH | Oxygen | Continuous Stirred Tank Reactor | 50 | 84 |
| Mn(II) 2-ethylhexanoate and sodium 2-ethylhexanoate | Oxygen | - | Room Temperature | 97–98 |
| N-hydroxyphthalimide | Oxygen/Air | Isobutanol | Mild Conditions | >99 (selectivity) |
| Data compiled from various studies on 2-ethylhexanal oxidation. nih.gov |
Another approach utilizes a phosphomolybdovanadium heteropolyacid catalyst, which demonstrates high activity and can be reused. google.com This method can achieve a 2-ethylhexanal conversion rate of 99.83% and a 2-ethylhexanoic acid selectivity of 98.34%. google.com
An alternative, yet closely related, pathway also begins with the aldol condensation of butanal to form 2-ethylhex-2-enal. nih.gov In this route, the subsequent hydrogenation is carefully controlled to selectively reduce the carbon-carbon double bond of 2-ethylhex-2-enal, yielding 2-ethylhexanal, which is then oxidized to 2-ethylhexanoic acid as previously described. nih.govguidechem.com This pathway underscores the importance of precise control over hydrogenation conditions to favor the formation of the aldehyde intermediate rather than the alcohol (2-ethylhexanol).
Catalytic Oxidation of 2-Ethylhexanol to 2-Ethylhexanoic Acid
While the oxidation of 2-ethylhexanal is the more common industrial method, 2-ethylhexanoic acid can also be produced through the catalytic oxidation of 2-ethylhexanol. guidechem.com This method, however, is generally associated with lower product yields and the generation of more by-products, making it less favorable for new industrial facilities. guidechem.comgoogle.com
One method for the oxidation of 2-ethylhexanol involves the use of strong oxidizing agents such as potassium permanganate in an aqueous sodium hydroxide (B78521) solution. This process first produces sodium 2-ethylhexanoate, which is then neutralized with an acid like sulfuric acid to yield 2-ethylhexanoic acid. While effective on a laboratory scale, the use of stoichiometric amounts of strong oxidants like potassium permanganate is less common in large-scale industrial production due to economic and environmental considerations. Research has also explored the use of oxygen as the oxidant with various catalysts for the conversion of 2-ethylhexanol to 2-ethylhexanoic acid. globethesis.comsemanticscholar.org For example, a study using an Fe2O3/SiO2 catalyst reported a selectivity and yield of 55.14% and 22.41%, respectively, for 2-ethylhexanoic acid. semanticscholar.org
Catalytic Dehydrogenation-Esterification Approaches
The synthesis of 2-ethylhexanoic acid can be achieved through the catalytic dehydrogenation of 2-ethylhexanol. This process typically involves reacting 2-ethylhexanol with a base, such as sodium hydroxide, in the presence of a catalyst. One studied approach utilizes copper(II) oxide as the catalyst under atmospheric pressure. semanticscholar.orgoriprobe.com In this method, the reaction proceeds via dehydrogenation to form the corresponding sodium salt, which is then acidified to yield 2-ethylhexanoic acid.
Orthogonal experiments have been conducted to investigate the influence of various reaction parameters. semanticscholar.orgoriprobe.com The optimal conditions identified include a specific molar ratio of 2-ethylhexanol to sodium hydroxide (1.3:1.0), a reaction temperature of 220°C, and a reaction time of 2.5 hours with a catalyst dosage of 2.6 g of copper(II) oxide. semanticscholar.orgoriprobe.com Under these optimized conditions, a product yield of 80.9% has been reported. semanticscholar.orgoriprobe.com Another study using a catalyst prepared by coprecipitation reported a yield of approximately 71%. datascience.ir While effective, traditional dehydrogenation methods can result in lower product yields and the generation of byproducts, leading to environmental concerns. google.com
Advanced and Green Synthesis Strategies for 2-Ethylhexanoic Acid
In the pursuit of more environmentally benign and efficient manufacturing processes, advanced and green synthesis strategies for 2-ethylhexanoic acid have been developed. These methods prioritize high selectivity, the use of cost-effective and less hazardous oxidizing agents, and operation under mild reaction conditions. dntb.gov.uascispace.comnih.gov
N-Hydroxyphthalimide Catalyzed Oxidation of 2-Ethylhexanalnih.govresearchgate.net
A prominent green chemistry approach involves the aerobic oxidation of 2-ethylhexanal using N-Hydroxyphthalimide (NHPI) as an organocatalyst. dntb.gov.uascispace.comnih.gov This method utilizes molecular oxygen or air as the primary oxidant, which is both cost-effective and environmentally friendly. nih.govresearchgate.net The reaction is typically carried out in a suitable solvent under mild conditions, achieving high selectivity for 2-ethylhexanoic acid, often exceeding 99%. dntb.gov.uascispace.comnih.gov This process aligns with the objectives of green chemistry by avoiding harsh reagents and minimizing waste. dntb.gov.ua
The concentration of the NHPI catalyst plays a significant role in the reaction's efficiency. Research has explored the impact of varying the catalyst amount on product composition. dntb.gov.uanih.gov A non-catalytic oxidation of 2-ethylhexanal with oxygen at 30°C in acetonitrile (B52724) resulted in a 95% aldehyde conversion but only a 38% selectivity towards the desired acid. mdpi.comsemanticscholar.org The introduction of 5 mol% of NHPI under the same conditions increased the conversion to 99.5% and the selectivity to 47%. mdpi.comsemanticscholar.org Considering the potential for sediment formation in larger-scale industrial applications, a catalyst loading of 5 mol% was determined to be a practical choice for further studies. mdpi.com
The choice of solvent significantly affects the selectivity and yield of the NHPI-catalyzed oxidation of 2-ethylhexanal. nih.gov Studies have shown that while high conversions of 2-ethylhexanal (≥99%) can be achieved in both polar solvents like acetonitrile and acetic acid, and non-polar solvents such as heptane, decane, and toluene, the selectivity towards 2-ethylhexanoic acid in these solvents is often unsatisfactory, ranging from 47% to 69%. nih.gov
In contrast, using isobutanol as the solvent has proven to be highly effective, leading to a remarkable selectivity of over 99% for 2-ethylhexanoic acid. dntb.gov.uascispace.comnih.gov Isobutanol is advantageous as it effectively dissolves the NHPI catalyst, facilitates heat exchange, and does not undergo esterification under the mild reaction conditions. mdpi.com This makes it a crucial component of an efficient and potentially industrial-scale process. dntb.gov.uascispace.comnih.gov
| Solvent | 2-EHAL Conversion (%) | 2-EHA Selectivity (%) |
|---|---|---|
| Acetonitrile (MeCN) | ≥99 | 47-69 |
| Acetic Acid (AcOH) | ≥99 | 47-69 |
| Heptane | ≥99 | 47-69 |
| Decane | ≥99 | 47-69 |
| Toluene | ≥99 | 47-69 |
| Isobutanol (i-BuOH) | >99 | >99 |
Temperature and reaction time are critical parameters that must be optimized to maximize the yield and selectivity of 2-ethylhexanoic acid. Research indicates that increasing the reaction temperature from 30°C to 60°C leads to a significant increase in the conversion of 2-ethylhexanal, from 59.0% to over 99%. mdpi.comresearchgate.net However, this temperature increase can also have an unfavorable effect, causing a decrease in the selectivity towards the desired 2-ethylhexanoic acid. mdpi.com Therefore, careful control and optimization of both temperature and reaction duration are essential to achieve the desired outcome of high conversion and high selectivity. mdpi.comresearchgate.net
| Temperature (°C) | Time (h) | 2-EHAL Conversion (%) | 2-EHA Selectivity (%) |
|---|---|---|---|
| 30 | 1 | 59.0 | >99 |
| 30 | 3 | 99.5 | >99 |
| 40 | 1 | 90.0 | 98.5 |
| 50 | 1 | 98.0 | 97.0 |
| 60 | 1 | >99 | 95.5 |
Continuous-Flow Microreactor Systems for 2-Ethylhexanoic Acid Synthesis
The synthesis of 2-ethylhexanoic acid has been successfully demonstrated using continuous-flow microreactor systems, which offer enhanced control over reaction conditions and improved safety for exothermic processes. researchgate.net In one application, a continuous-flow microreactor was used for the selective aerobic oxidation of 2-ethylhexanal. researchgate.net
This system, utilizing a PFA tubing reactor with a volume of approximately 15 mL, could achieve a production rate of up to 130 g/h of 2-ethylhexanoic acid. researchgate.net The reaction was performed under an oxygen pressure of 7.5 bar with a manganese(II) catalyst (10 ppm). The synergistic use of alkali metal salts with the Mn(II) catalyst was found to improve the selectivity to 94% under these conditions. researchgate.net High-throughput screening of experimental conditions in a microreactor under 5 bar of oxygen at room temperature allowed for the development of an optimized protocol. With a short residence time of 6 minutes, a quantitative conversion of 2-ethylhexanal was achieved with a selectivity toward the carboxylic acid of 98%. researchgate.net
Byproduct Formation and Reaction Network Analysis in 2-Ethylhexanoic Acid Synthesis
The primary methods for 2-EHA manufacturing are the oxidation of 2-ethylhexanol and the catalytic dehydrogenation of 2-ethylhexanol. However, these methods are often associated with low product yields and significant byproduct generation, leading to environmental concerns. guidechem.com The more common industrial route is the oxidation of 2-ethylhexanal. guidechem.com
During the oxidation of 2-EHAL, several side reactions can occur. One of the main byproducts is the ester 3-heptyl formate. nih.gov The formation of this ester is particularly favored in non-polar solvent systems. nih.gov The reaction mechanism can proceed through different pathways, with the migration of an alkyl group (leading to formate esters) competing with the migration of a hydrogen atom (leading to the desired carboxylic acid). nih.gov Other identified byproducts include heptane, 3-heptanone, and 3-heptanol. researchgate.netnih.gov
The choice of solvent plays a critical role in the distribution of products. The use of polar solvents like acetonitrile or acetic acid, and non-polar solvents such as heptane, decane, and toluene, can lead to high conversions of 2-EHAL but with unsatisfactory selectivity for 2-EHA, often ranging from 47% to 69%. nih.gov In non-polar systems, the formation of 3-heptyl formate can be substantial. nih.gov
The table below illustrates the influence of the solvent on byproduct formation during the oxidation of 2-ethylhexanal.
| Solvent | 2-EHAL Conversion (%) | 2-EHA Selectivity (%) | 3-Heptyl Formate Selectivity (%) | Other Byproducts |
| Acetic Acid | 99.9 | 61.9 | 8.5 | Heptane, 3-Heptanol |
| Acetonitrile | 99.8 | 47.1 | 1.9 | 3-Heptanone, 3-Heptanol |
| Toluene | 99.5 | 60.7 | 21.7 | Heptane, 3-Heptanone, 3-Heptanol |
| Heptane | 98.9 | 68.7 | 14.4 | 3-Heptanone, 3-Heptanol |
| Decane | 98.8 | 71.5 | 16.0 | Heptane, 3-Heptanone, 3-Heptanol |
Controlling reaction conditions such as temperature and the molar ratio of oxygen to aldehyde is also essential to minimize byproduct formation. For example, increasing the oxygen-to-aldehyde ratio has been shown to increase the yield of 2-EHA, but it can also lead to an increase in the yield of ester byproducts. mdpi.comnih.gov Therefore, a thorough analysis of the reaction network is necessary to identify optimal process parameters that favor the formation of 2-ethylhexanoic acid while suppressing the generation of unwanted impurities.
Mechanistic and Biochemical Investigations of 2 Ethylhexanoic Acid
Enzymatic Biotransformation of Related Compounds to 2-Ethylhexanoic Acid
The enzymatic synthesis of 2-ethylhexanoic acid (2-EHA) from its precursor, 2-ethylhexanol, has been a subject of significant research, particularly focusing on the capabilities of cytochrome P450 enzymes. These enzymes are a large and diverse group of hemeproteins that play a crucial role in the metabolism of a wide variety of compounds.
The bacterium Pseudomonas putida produces a specific cytochrome P450, known as Cytochrome P450cam (P450cam), which is notable for its high catalytic efficiency and stability. While its natural substrate is camphor, research has demonstrated its ability to oxidize other non-natural substrates, including 2-ethylhexanol. acs.org The reaction involves the oxidation of the alcohol to the corresponding carboxylic acid, 2-ethylhexanoic acid. acs.orgnih.gov This biotransformation is of interest for developing more environmentally benign synthesis methods for valuable chemicals. acs.org
Cytochrome P450cam exhibits a notable degree of stereoselectivity in its interaction with the enantiomers of 2-ethylhexanol. The enzyme shows a preference for binding the (R)-enantiomer over the (S)-enantiomer. acs.org This preference in binding translates to the stereoselective production of 2-ethylhexanoic acid. Kinetic studies have revealed that (R)-2-ethylhexanoic acid is produced at a rate 3.5 times faster than the (S)-enantiomer. acs.org When presented with a racemic mixture of 2-ethylhexanol, P450cam produces 50% more (R)-2-ethylhexanoic acid than its (S)-counterpart. acs.org
Further studies involving active site mutations of P450cam have shown that the stereoselectivity can be altered. For instance, the L244A mutation was found to modify the stereoselectivity of 2-ethylhexanoic acid production, highlighting the role of specific amino acid residues in determining enantiomeric preference. nih.gov
The stereoselective production of 2-ethylhexanoic acid by P450cam is largely a result of the enzyme's regioselectivity. For the (R)-enantiomer of 2-ethylhexanol, the formation of (R)-2-ethylhexanoic acid accounts for 50% of the total products formed. In contrast, for the (S)-enantiomer, (S)-2-ethylhexanoic acid constitutes only 13% of the total products. acs.org This indicates that the enzyme is more efficient at oxidizing the (R)-enantiomer at the correct position to form the carboxylic acid.
Active site engineering of P450cam has been explored to enhance its catalytic properties for 2-ethylhexanol oxidation. Mutations such as F87W and Y96W were shown to improve the regioselectivity, leading to the almost exclusive formation of the desired 2-ethylhexanoic acid product. nih.gov Another mutation, T185F, was found to improve the coupling of NADH to product formation, which is a measure of the enzyme's efficiency in utilizing reducing equivalents for the desired reaction. nih.gov
| Enzyme Variant | Effect on 2-Ethylhexanol Oxidation | Reference |
| Wild-Type P450cam | Produces (R)-2-EHA 3.5x faster than (S)-2-EHA | acs.org |
| F87W Mutant | Improved regioselectivity | nih.gov |
| Y96W Mutant | Improved regioselectivity | nih.gov |
| T185F Mutant | Improved coupling of NADH to product formation | nih.gov |
| L244A Mutant | Altered stereoselectivity | nih.gov |
Crystallographic studies of Cytochrome P450cam in complex with the enantiomers of 2-ethylhexanoic acid have provided valuable insights into the structural basis for the observed stereoselectivity. These studies suggest that the (R)-enantiomer binds within the active site in a more ordered and well-defined orientation compared to the (S)-enantiomer. acs.org This more precise positioning of the (R)-enantiomer likely facilitates a more efficient and regioselective oxidation to the corresponding carboxylic acid.
The active site of P450cam is a well-defined cavity, and the binding of a substrate can induce conformational changes in the enzyme. nih.gov The differences in how the (R)- and (S)-enantiomers of 2-ethylhexanol fit into this active site and interact with key amino acid residues are fundamental to the enzyme's stereoselectivity. acs.org By understanding these structural interactions, it becomes possible to rationally design mutations to the active site to further improve the enzyme's catalytic activity and selectivity for the production of 2-ethylhexanoic acid. acs.orgnih.gov
Cytochrome P450cam-Catalyzed Oxidation of 2-Ethylhexanol to 2-Ethylhexanoic Acid
Metabolic Pathways of 2-Ethylhexanoic Acid in Biological Systems
In biological systems, 2-ethylhexanoic acid undergoes metabolic transformations to facilitate its excretion from the body. The primary routes of metabolism involve oxidation and conjugation reactions. In humans, the major catabolic pathway for 2-EHA is beta-oxidation, leading to the formation of 2-ethyl-3-oxohexanoic acid as the dominant urinary metabolite. nih.govresearchgate.net In animal models, such as the female Fischer 344 rat, a number of metabolites have been identified in the urine, indicating that 2-EHA is incorporated into normal cellular intermediary metabolism. nih.gov The major urinary metabolites in this rat model include the glucuronide of 2-EHA, 2-ethyl-1,6-hexanedioic acid, 2-ethyl-5-hydroxyhexanoic acid, and 2-ethyl-6-hydroxyhexanoic acid. nih.gov
| Metabolite | Metabolic Pathway | Biological System | Reference |
| 2-ethyl-3-oxohexanoic acid | Beta-oxidation | Human | nih.govresearchgate.net |
| 2-EHA glucuronide | Glucuronidation | Rat | nih.gov |
| 2-ethyl-1,6-hexanedioic acid | Oxidation | Rat | nih.gov |
| 2-ethyl-5-hydroxyhexanoic acid | Oxidation | Rat | nih.gov |
| 2-ethyl-6-hydroxyhexanoic acid | Oxidation | Rat | nih.gov |
Glucuronidation is a major Phase II metabolic pathway that involves the conjugation of a substrate with glucuronic acid, which increases its water solubility and facilitates its elimination. nih.govwikipedia.org This reaction is catalyzed by a superfamily of enzymes known as UDP-glucuronosyltransferases (UGTs), which are primarily located in the endoplasmic reticulum of liver cells. nih.govnih.gov The glucuronidation of 2-ethylhexanoic acid has been identified as a significant metabolic pathway in rats, with the glucuronide of 2-EHA being a major urinary metabolite. nih.gov
The active site of UGTs is situated within the lumen of the endoplasmic reticulum. nih.gov For in vitro studies using liver microsomes, which are vesicles of the endoplasmic reticulum, the membrane barrier can limit the access of the substrate to the active site. This phenomenon is known as latency. aalto.fihelsinki.fi To overcome this, the microsomal membrane is often disrupted, for example, by using the pore-forming peptide alamethicin, to achieve maximal enzyme activity. nih.govaalto.fi The UGT enzymes catalyze the transfer of the glucuronic acid moiety from the cofactor uridine (B1682114) 5'-diphospho-glucuronic acid (UDPGA) to the carboxylic acid group of 2-ethylhexanoic acid. wikipedia.org This conjugation reaction results in the formation of an acyl glucuronide, which is more readily excreted in the urine.
Glucuronidation of 2-Ethylhexanoic Acid by Liver Microsomes
Species-Specific Differences in Glucuronidation Rates
The rate of glucuronidation of xenobiotics, including 2-EHA, can vary significantly between different species. These differences are a critical consideration in preclinical toxicology and drug metabolism studies, as they can impact the pharmacokinetic profile of a compound. The variations arise from differences in the expression levels and catalytic activities of UGT enzymes in the liver and other tissues.
Table 1: Illustrative Species Differences in Glucuronidation Kinetic Parameters for Carboxylic Acids This table presents representative data for other carboxylic acid drugs to illustrate the concept of species-specific differences in UGT activity.
| Species | Compound | Vmax (nmol/min/mg) | Km (μM) |
|---|---|---|---|
| Human | Diclofenac (B195802) | 6.66 | 59.5 |
| Mouse | Diclofenac | 7.22 | 91.85 |
| Rat | Diclofenac | 0.83 | 24.03 |
| Dog | Diclofenac | 5.05 | 41.45 |
Enantioselectivity in Glucuronidation of R- and S-Enantiomers
2-Ethylhexanoic acid is a chiral molecule, existing as R- and S-enantiomers. It is a common principle in pharmacology and toxicology that enantiomers of a chiral compound can exhibit different metabolic and biological activities. While direct studies on the enantioselectivity of 2-EHA glucuronidation are limited, the broader activity of UGT enzymes shows a high degree of stereoselectivity for many chiral substrates. For example, UGT enzymes often favor one enantiomer over the other, leading to different rates of conjugation and clearance. nih.gov
Significant enantioselectivity has been demonstrated for 2-EHA in the context of its biological effects. In an in vitro study using rat hepatocytes, the (+)-(S)-enantiomer of 2-EHA was found to be a more potent inducer of peroxisome proliferation than the (-)-(R)-enantiomer. nih.gov The racemic mixture exhibited an intermediate potency. nih.gov This stereoselective biological activity strongly suggests that the enantiomers may also be handled differently by metabolic enzymes, including UGTs.
Induction of Glucuronidation by Enzyme Inducers
The expression and activity of UGT enzymes can be increased by exposure to certain xenobiotics, a process known as enzyme induction. This can lead to an accelerated rate of glucuronidation for substrate compounds.
Compounds structurally related to 2-EHA, such as fibrates (e.g., clofibric acid, fenofibric acid), are known to induce UGTs. Studies in primary human hepatocytes have shown that fibrates can cause a 2- to 3-fold increase in the mRNA levels of UGT1A1. nih.gov Phenobarbital, a classic enzyme inducer, has also been shown to increase the expression of UGT isoforms, including members of the UGT1A and UGT2B families in rats. researchgate.netnih.gov Given that 2-EHA is a substrate for glucuronidation, it is plausible that its metabolism could be enhanced by pretreatment with such inducers, although direct evidence for 2-EHA itself is not detailed in the provided sources.
Role of Specific UDP-Glucuronyltransferase Isoenzymes
The human UGT superfamily is divided into families and subfamilies, including UGT1A and UGT2B, which are primarily responsible for metabolizing a wide array of drugs and other xenobiotics. The glucuronidation of compounds containing carboxylic acid groups is predominantly catalyzed by isoforms belonging to the UGT2B family. nih.gov
Studies on other acidic compounds provide insight into the likely isoenzymes responsible for 2-EHA metabolism. For instance, fenofibric acid, another branched-chain carboxylic acid, is mainly metabolized by UGT2B7, with minor contributions from UGT1A3 and UGT1A9. nih.gov Similarly, the non-steroidal anti-inflammatory drug diclofenac is primarily glucuronidated by UGT2B7. Given these examples, it is highly probable that UGT2B7 is a key enzyme in the formation of the 2-EHA acyl glucuronide. Members of the UGT1A family may also play a role. nih.gov
Beta-Oxidation Pathways of 2-Ethylhexanoic Acid and its Metabolites (e.g., 3-oxo-2-Ethylhexanoic Acid)
Beta-oxidation is the primary catabolic pathway for fatty acids. Due to its branched-chain structure, the beta-oxidation of 2-EHA is more complex than that of straight-chain fatty acids. The initial step involves its activation to a coenzyme A (CoA) thioester, forming 2-ethylhexanoyl-CoA.
Research has detailed a partial beta-oxidation pathway where 2-ethylhexanoyl-CoA is metabolized to 3-oxo-2-ethylhexanoyl-CoA . This transformation is a key step in its breakdown. The presence of the ethyl group at the alpha-carbon position hinders the standard beta-oxidation spiral, leading to the formation of specific metabolites. This pathway is crucial for the energy derivation and detoxification of 2-EHA.
Peroxisome Proliferation Mechanisms Induced by 2-Ethylhexanoic Acid and Related Compounds
2-Ethylhexanoic acid is a well-characterized peroxisome proliferator, particularly in rodents. Peroxisome proliferators are a class of xenobiotics that induce an increase in the size and number of peroxisomes, primarily in liver cells. This proliferation is accompanied by a significant induction of enzymes involved in fatty acid metabolism.
As mentioned previously, this effect is stereoselective, with the (+)-(S)-enantiomer of 2-EHA being the more potent inducer. nih.gov The induction of peroxisomal enzymes, such as those involved in the beta-oxidation of fatty acids, is a hallmark response to compounds like 2-EHA.
Activation of Peroxisome Proliferator-Activated Receptor Alpha (PPARα) Signaling
The mechanism underlying peroxisome proliferation is mediated through the activation of a specific nuclear receptor known as the Peroxisome Proliferator-Activated Receptor Alpha (PPARα). PPARα functions as a ligand-activated transcription factor. When a peroxisome proliferator like 2-EHA binds to and activates PPARα, the receptor forms a heterodimer with another nuclear receptor (the retinoid X receptor, RXR). This complex then binds to specific DNA sequences called peroxisome proliferator response elements (PPREs) in the promoter regions of target genes.
This binding event initiates the transcription of genes encoding for proteins involved in fatty acid transport and metabolism, including the enzymes of the peroxisomal and mitochondrial beta-oxidation pathways. Therefore, the activation of PPARα signaling is the key molecular event that triggers the pleiotropic effects associated with 2-EHA exposure, including peroxisome proliferation and altered lipid metabolism.
Modulation of Peroxisomal Enzyme Activities
2-Ethylhexanoic acid (2-EHA) is recognized as a peroxisome proliferator, a class of compounds that induces the proliferation of peroxisomes in the liver of rodents. This proliferation is accompanied by significant changes in the activities of enzymes housed within these organelles, particularly those involved in lipid metabolism. The induction of these enzymes is a key aspect of the biochemical response to 2-EHA exposure.
Studies in rats and mice have demonstrated a clear dose-response relationship for peroxisome proliferation following exposure to 2-EHA. nih.gov A primary marker for this effect is the induction of the cyanide-insensitive palmitoyl-CoA oxidation system, which represents the peroxisomal fatty acid β-oxidation pathway. nih.govinchem.org Research indicates that on a molar basis, 2-EHA is a potent inducer of this enzymatic activity. nih.gov Investigations have identified 2-EHA as the proximate peroxisome proliferator derived from the metabolism of larger compounds like di(2-ethylhexyl) adipate (B1204190) (DEHA). nih.govinchem.org
The peroxisome proliferation potency of 2-EHA has been shown to be stereoselective. In vitro studies using rat hepatocyte monolayers revealed that the (+)-(S)-enantiomer of 2-EHA is the more potent inducer of peroxisomal palmitoyl (B13399708) coenzyme A oxidation compared to the (-)-(R)-enantiomer. nih.gov The racemic mixture exhibits an intermediate potency, highlighting that the biological activity is dependent on the stereoisomerism of the molecule. nih.gov
While the enzymes of the β-oxidation pathway are markedly increased, the activity of other peroxisomal enzymes, such as catalase, is not significantly affected. nih.govinchem.org This differential regulation suggests a specific transcriptional activation of genes related to fatty acid oxidation. Peroxisome proliferators like 2-EHA are known to activate the peroxisome proliferator-activated receptor alpha (PPARα), a nuclear receptor that transcriptionally regulates genes encoding for peroxisomal β-oxidation enzymes, including fatty acyl-CoA oxidase and enoyl-CoA hydratase/3-hydroxyacyl-CoA dehydrogenase bifunctional enzyme. inchem.org In addition to the core β-oxidation enzymes, exposure to 2-EHA and related compounds can also lead to the induction of cytosolic and microsomal epoxide hydrolases. nih.gov
The table below summarizes the effects of 2-EHA and its parent compounds on key peroxisomal enzyme markers in rodents.
Interconversion with 2-Ethylhexanol in Biological Contexts
The metabolic relationship between 2-ethylhexanoic acid and its corresponding alcohol, 2-ethylhexanol (2-EH), is a critical aspect of its biological activity. In mammalian systems, 2-EHA and 2-EH are readily interconverted. inchem.org This bi-directional metabolic pathway means that exposure to 2-ethylhexanol can lead to the formation of 2-ethylhexanoic acid, which is often the more biologically active metabolite. inchem.org
Industrial compounds such as the plasticizer di(2-ethylhexyl)phthalate (DEHP) are initially hydrolyzed by esterases to mono(2-ethylhexyl)phthalate (MEHP) and 2-ethylhexanol. inchem.org The released 2-ethylhexanol is then rapidly absorbed and can be oxidized to 2-ethylhexanal (B89479), which is subsequently oxidized to 2-ethylhexanoic acid. mdpi.comnih.govresearchgate.net This conversion is a key step, as 2-EHA is considered the ultimate teratogenic and peroxisome-proliferating agent derived from these parent esters. nih.govinchem.org On an equimolar basis, 2-EHA has been shown to be a more potent teratogen in rats than 2-ethylhexanol or DEHP. inchem.org
Conversely, 2-EHA can be reduced to 2-EH, although the oxidative pathway from the alcohol to the acid is generally predominant. The metabolism of 2-EHA itself is extensive, involving several pathways beyond simple interconversion. In rats, major urinary metabolites include the glucuronide conjugate of 2-EHA, as well as products of ω- and (ω-1)-oxidation such as 2-ethyl-1,6-hexanedioic acid and various hydroxy-2-ethylhexanoic acids. nih.gov Evidence for metabolism via β-oxidation has also been reported, indicating that 2-EHA can be integrated into normal cellular intermediary metabolism. nih.gov
The table below outlines the metabolic relationship and products associated with 2-EHA and 2-EH.
Derivatives of 2 Ethylhexanoic Acid and Their Applications in Advanced Materials and Catalysis
Synthesis and Characterization of Metal 2-Ethylhexanoates
Metal 2-ethylhexanoates are a class of coordination compounds with significant applications in industrial chemistry and materials science. wikipedia.orgrsc.org These compounds, often described as metal salts of 2-ethylhexanoic acid, are not typically ionic but are charge-neutral complexes. wikipedia.orgatamanchemicals.com Their lipophilic nature, derived from the branched alkyl chain of the 2-ethylhexanoate (B8288628) ligand, renders them highly soluble in nonpolar organic solvents. wikipedia.orgatamanchemicals.com This property is crucial for their use as catalysts in polymerization, promoters for oxidation reactions (often termed "oil drying agents"), and as precursors for the synthesis of metal oxide nanocrystals. wikipedia.orgrsc.orguab.catbisleyinternational.com Their structure is analogous to that of metal acetates, and they can be synthesized through various methods, including ligand exchange reactions and novel electrochemical routes. wikipedia.orgresearchgate.net
Ligand Exchange Reactions for Metal 2-Ethylhexanoate Production
Ligand exchange is a common and convenient method for preparing metal alkanoates, including 2-ethylhexanoates. researchgate.net This process involves the reaction of a suitable metal precursor with 2-ethylhexanoic acid. researchgate.net The choice of precursor can significantly influence the reaction conditions and byproducts.
One widely used approach is the reaction between a metal halide and 2-ethylhexanoic acid. researchgate.net To drive the reaction to completion and avoid the formation of mixed alkanoate-halide species, an excess of the carboxylic acid is often required. researchgate.net Additionally, a base such as triethylamine (B128534) is used to trap the hydrogen halide formed as a byproduct. researchgate.net
Another effective ligand exchange method involves the reaction of metal nitrates with the sodium salt of the carboxylic acid. researchgate.net For example, iron(III) heptanoate (B1214049) has been synthesized through the metathesis reaction of iron(III) nitrate (B79036) and sodium heptanoate. researchgate.net Similarly, an ammonium (B1175870) soap of the carboxylic acid can be prepared first and then mixed with a metal chloride or nitrate. google.com The resulting metal 2-ethylhexanoate is then extracted using an organic solvent. google.com This double decomposition technique, however, can be complex and may lead to contamination of the final product with byproducts and excess acid. google.com
Transesterification is another ligand exchange strategy, particularly for synthesizing titanium 2-ethylhexanoate from titanium tetraisopropoxide. jcu.edu.cn The reaction produces the desired metal carboxylate along with volatile alcohol byproducts that are removed by distillation to drive the reaction forward. jcu.edu.cn
Synthesis from Metal Oxides, Hydroxides, Chlorides, or Acetates
Metal 2-ethylhexanoates can be readily synthesized from a variety of common metal salts, with metal oxides being a preferential starting material for metals like copper, zinc, and lead. researchgate.net The direct reaction between the metal oxide and 2-ethylhexanoic acid provides a straightforward route to the corresponding metal carboxylate. researchgate.net Similarly, metal hydroxides can be reacted with the acid. For instance, a process for preparing metal 2-ethylhexanoates involves the direct fusion of oxides or hydroxides of Group 2 elements with melted fatty acids at high temperatures. google.com
Metal chlorides are also common precursors. researchgate.net For example, rhodium(II) 2-ethylhexanoate can be synthesized by reacting rhodium trichloride (B1173362) with 2-ethylhexanoic acid in the presence of sodium hydroxide (B78521) solution under reflux. google.com The synthesis of nickel(II) 2-ethylhexanoate involves first reacting 2-ethylhexanoic acid with aqueous ammonia (B1221849) to form ammonium 2-ethylhexanoate, followed by the addition of an aqueous solution of nickel chloride. google.com The product is then extracted with an organic solvent. google.com
Metal acetates serve as effective starting materials as well. researchgate.net Ethylhexanoate derivatives of alkaline earth metals like strontium and barium have been synthesized from their respective acetates. researchgate.net Copper(II) 2-ethylhexanoate can also be prepared from copper(II) acetate (B1210297) monohydrate and sodium 2-ethylhexanoate. researchgate.net The general principle involves the exchange of the acetate ligand for the 2-ethylhexanoate ligand. researchgate.net
| Precursor Type | Metal Example(s) | General Reaction | Key Considerations |
| Metal Oxide | Cu, Zn, Pb, Sn | M-O + 2 RCOOH → M(OOCR)₂ + H₂O | Preferential starting materials for certain metals. researchgate.net Can be a direct fusion at high temperatures. google.com |
| Metal Hydroxide | Group 2 Elements, Fe | M(OH)₂ + 2 RCOOH → M(OOCR)₂ + 2H₂O | Can be a direct fusion with melted fatty acids. google.com Used in the synthesis of Iron(III) 2-ethylhexanoate. |
| Metal Chloride | Rh, Ni, Ti | MClₓ + x RCOOH → M(OOCR)ₓ + x HCl | Often requires a base (e.g., triethylamine) to trap HCl. researchgate.net Can involve an intermediate ammonium salt. google.comgoogle.com |
| Metal Acetate | Sr, Ba, Cu | M(OAc)₂ + 2 RCOOH ⇌ M(OOCR)₂ + 2 HOAc | An equilibrium process where acetic acid is a byproduct. researchgate.net |
RCOOH represents 2-ethylhexanoic acid.
Novel Synthetic Routes (e.g., Rhodium (II) Hexanoate)
Beyond traditional ligand exchange methods, novel synthetic routes have been developed for producing metal 2-ethylhexanoates, often aiming for higher purity or specific properties.
Electrochemical Synthesis: An electrolytic process offers a method for producing high-purity metal 2-ethylhexanoates, which are required for applications like microelectronics. google.com This technique involves the anodic dissolution of a metal in a solution containing 2-ethylhexanoic acid. google.com For example, ethylhexanoates of manganese, iron, nickel, cobalt, and copper have been obtained by dissolving the respective metal anode in a simple cell with a platinum cathode. google.com A patented method for lead and bismuth 2-ethylhexanoates uses an electrolyzer with an ion-exchange membrane separating the anode and cathode compartments. google.com The metal is introduced as the anode, and the reaction proceeds in an aliphatic alcohol solvent, which causes the metal carboxylate product to precipitate. google.com
Synthesis of Rhodium(II) 2-Ethylhexanoate: A specific method for synthesizing rhodium(II) 2-ethylhexanoate has been disclosed. google.com The process starts by reacting 2-ethylhexanoic acid with a sodium hydroxide solution. google.com Rhodium trichloride is then added to this mixture, which is refluxed for 24 hours. google.com After cooling, the pH is adjusted, and the final product is obtained by draining and vacuum drying. google.com This aqueous phase system is noted as an improvement over other methods that were found to be unsuitable for producing rhodium 2-ethylhexanoate due to differences in physicochemical properties compared to other acids like octanoic acid. google.com Rhodium(II) carboxylates, such as rhodium(II) octanoate, are also used as catalysts in various organic reactions, including N-H and O-H insertions. nih.gov
Catalytic Applications of 2-Ethylhexanoic Acid and its Derivatives
Derivatives of 2-ethylhexanoic acid, particularly its metal complexes, are widely employed as catalysts in both industrial and organic synthesis. atamanchemicals.comatamanchemicals.combisleyinternational.com Their solubility in nonpolar organic solvents makes them highly effective in a variety of reaction media. wikipedia.org These compounds function as catalysts in critical polymerization reactions and as promoters for oxidation reactions. wikipedia.orgatamanchemicals.com
Catalysts in Polymerization Reactions (e.g., Poly(lactic-co-glycolic acid) Manufacturing)
Metal 2-ethylhexanoates are crucial catalysts in the production of various polymers. rsc.orgbisleyinternational.comatamanchemicals.com Their catalytic activity is essential for controlling polymerization rates and the properties of the final polymer.
A prominent example is the use of tin(II) 2-ethylhexanoate (also known as stannous octoate) as a catalyst for ring-opening polymerization. wikipedia.orgrsc.org It is particularly important in the manufacturing of biodegradable polyesters such as polylactide (PLA) and poly(lactic-co-glycolic acid) (PLGA). wikipedia.orgatamanchemicals.comcymitquimica.comthermofisher.krchemicalbook.com These polymers have extensive applications in the medical and pharmaceutical fields.
Other metal 2-ethylhexanoates also find use in polymerization:
Cobalt(II) 2-ethylhexanoate acts as a drier for alkyd resins, accelerating the oxidative cross-linking process that hardens paints and varnishes. wikipedia.org
Derivatives of 2-ethylhexanoic acid are used as catalysts for producing polyurethane foams and as stabilizers for polyvinyl chloride (PVC). atamanchemicals.comcymitquimica.comchemicalbook.com
| Metal 2-Ethylhexanoate | Polymerization Application | Catalytic Function |
| Tin(II) 2-ethylhexanoate | Poly(lactic-co-glycolic acid) (PLGA), Polylactide (PLA) | Catalyst for ring-opening polymerization. wikipedia.orgatamanchemicals.comcymitquimica.comchemicalbook.com |
| Cobalt(II) 2-ethylhexanoate | Alkyd Resins | Drier (accelerates oxidative cross-linking). wikipedia.org |
| Various Derivatives | Polyurethane Foams | Foaming catalyst. cymitquimica.comchemicalbook.com |
| Various Derivatives | Polyvinyl Chloride (PVC) | Thermal stabilizer. bisleyinternational.comatamanchemicals.com |
Promoters in Oxidation Reactions
Metal 2-ethylhexanoate complexes are effective promoters or catalysts for oxidation reactions, often referred to as "oil drying agents" in the coatings industry. wikipedia.orgatamanchemicals.comatamanchemicals.comatamanchemicals.com They facilitate the reaction of atmospheric oxygen with drying oils, leading to the formation of a solid, durable film. wikipedia.org
Cobalt(II) and Manganese(II) 2-ethylhexanoates are among the most important driers used in odorless paints, inks, and varnishes. atamanchemicals.com
Iron(III) 2-ethylhexanoate is utilized as a combustion promoter for liquid fuels and as a hardening accelerator for polyester (B1180765) resins. google.com It also acts as a mild Lewis acid catalyst in certain organic syntheses.
In the industrial production of 2-ethylhexanoic acid itself, potassium 2-ethylhexanoate can be used as a promoter in the final oxidation step, where 2-ethylhexanal (B89479) is converted to the carboxylic acid.
The mechanism of action often involves the metal complex's ability to act as a Lewis acid, activating molecules and stabilizing transition states in reactions such as the decomposition of hydroperoxides.
The catalytic activity of these metal complexes in oxidation reactions is a key aspect of their industrial utility, spanning from coatings and resins to fuel additives. wikipedia.orgbisleyinternational.comgoogle.com
Ligands in Metal Catalysis for Organic Synthesis
2-Ethylhexanoic acid and its derivatives are pivotal in metal catalysis, primarily serving as ligands that form coordination complexes with various metal cations. atamanchemicals.com These metal 2-ethylhexanoate complexes are distinct from simple salts; they are charge-neutral coordination compounds with structures similar to metal acetates. atamanchemicals.com A key advantage of these complexes is their high solubility in nonpolar solvents, which is beneficial for homogeneous catalysis in organic synthesis. atamanchemicals.comsolubilityofthings.com
The lipophilic nature, stemming from its branched C8 carbon chain, combined with the specific electronic and steric properties of its metal derivatives, allows 2-EHA to enhance the efficiency and selectivity of catalytic reactions. researchgate.net Metal salts of 2-ethylhexanoic acid are employed as catalysts in a variety of applications, including polymerization reactions and as "oil drying agents" in oxidation processes. atamanchemicals.comnih.gov For instance, tin(II) 2-ethylhexanoate is a well-known catalyst used in the production of poly(lactic-co-glycolic acid), a biocompatible polymer. chemicalbook.com The versatility of 2-EHA allows it to form stable and soluble complexes with a wide range of metals, making it a valuable ligand in the development of catalysts for diverse organic transformations. atamanchemicals.comnih.gov
Catalytic Roles in Specific Organic Transformations
The unique properties of 2-ethylhexanoic acid and its derivatives have led to their application in several specific and important organic reactions. researchgate.net
2-Ethylhexanoic acid plays a role in both the synthesis and modification of peptides and other amine-containing molecules.
Amide Formation : Direct catalytic amide formation from carboxylic acids and amines is a key goal in green chemistry, aiming to avoid the use of stoichiometric activating agents that generate significant waste. mdpi.comnih.gov While various catalysts have been developed for this transformation, the inherent reactivity of carboxylic acids themselves can sometimes be harnessed. mdpi.com 2-Ethylhexanoic acid's derivatives and related systems have been explored within the broader context of developing more efficient amidation protocols. researchgate.net
Allyl Deprotection : The allyl group is frequently used as a protecting group for amines, alcohols, and carboxylic acids in complex organic syntheses. google.comthieme-connect.de A critical step is its selective removal under mild conditions. 2-Ethylhexanoic acid, or its alkali metal salts (e.g., potassium 2-ethylhexanoate), serves as an efficient allyl group acceptor in palladium-catalyzed deprotection reactions. google.comthieme-connect.de This process, often employing a palladium(0) complex with a phosphine (B1218219) ligand, smoothly cleaves allylic esters, carbonates, and carbamates to yield the free carboxylic acid, alcohol, or amine, respectively. google.comcdnsciencepub.com This method is particularly valuable as it can be applied to sensitive molecules, such as β-lactams, and allows for selective deprotection. google.com
Stereoselective reductive amination is a powerful method for synthesizing chiral amines from ketones or aldehydes. The choice of reducing agent is crucial for controlling the stereochemical outcome. Bulky reducing agents are known to favor attack from the less hindered equatorial side, leading to specific isomers. researchgate.net
Sodium triacyloxyborohydrides derived from sterically demanding carboxylic acids are effective reagents for this purpose. Specifically, sodium tris(2-ethylhexanoxy)borohydride, formed from sodium borohydride (B1222165) and 2-ethylhexanoic acid, is a bulky reagent that provides high diastereoselectivity in the reductive amination of substituted cyclohexanones. researchgate.net This approach has been successfully applied to the stereoselective synthesis of compounds like 3-endo-tropanamine, where it directs the formation of the desired axial amine. researchgate.netacs.org
Table 1: Application of 2-Ethylhexanoic Acid in Stereoselective Reductive Amination
| Reactant | Reagent | Product | Stereochemical Outcome |
| Substituted Cyclohexanones | Sodium tris(2-ethylhexanoxy)borohydride | Protected Axial Amines | High diastereoselectivity |
| Tropinone | Sodium tris(2-ethylhexanoxy)borohydride | 3-endo-tropanamine | Predominantly 3α isomer (axial attack) |
Multicomponent reactions (MCRs) are highly efficient for building complex molecular architectures in a single step. 2-Ethylhexanoic acid has been identified as a highly effective organocatalyst and reaction medium for the one-pot, four-component synthesis of 1,2,4,5-tetrasubstituted imidazoles. dergipark.org.trdergipark.org.trresearchgate.net This class of heterocyclic compounds is a privileged structure found in many pharmaceutical agents and natural products. dergipark.org.trnih.gov
In this synthesis, 2-EHA acts as a dual solvent-catalyst, promoting the condensation of an aldehyde, benzil, an aniline, and ammonium acetate. dergipark.org.trresearchgate.net The reaction proceeds with remarkable catalytic activity, offering several advantages:
Eco-friendly : 2-EHA is a low-cost, commercially available, and environmentally benign fatty acid. dergipark.org.trresearchgate.net
Efficiency : The process features short reaction times (30–90 minutes) and provides very good to excellent yields (88–93%). dergipark.org.trdergipark.org.tr
Reusability : The catalyst can be easily recovered by extraction and reused for multiple cycles without a significant loss in activity. dergipark.org.trresearchgate.net
Simple Workup : The procedure for isolating the product is straightforward. dergipark.org.tr
Table 2: Synthesis of 1,2,4,5-Tetrasubstituted Imidazoles using 2-EHA
| Feature | Description | Reference |
| Role of 2-EHA | Dual solvent and organocatalyst | dergipark.org.trdergipark.org.tr |
| Reactants | Aldehyde, Benzil, Aniline, Ammonium Acetate | dergipark.org.tr |
| Reaction Time | 30–90 minutes | dergipark.org.trresearchgate.net |
| Yields | 88–93% | dergipark.org.tr |
| Key Advantages | Eco-friendly, low cost, reusable catalyst, simple workup | dergipark.org.trdergipark.org.trresearchgate.net |
Precursors in Materials Science and Engineering
The ability of 2-ethylhexanoic acid to form stable, soluble, and often volatile complexes with a wide array of metals makes it an exceptionally useful precursor in the field of materials science. nih.gov
Metal 2-ethylhexanoates are a prominent class of metal-organic precursors used in the synthesis of advanced materials, particularly binary and multimetallic oxides. nih.govresearchgate.net These materials have applications in electronics, optics, and catalysis. researchgate.net The transformation of these molecular precursors into solid-state materials is often achieved through methods like sol-gel processing or metal-organic deposition (MOD). researchgate.netresearchgate.net
The advantages of using metal 2-ethylhexanoates include:
Solubility : Their excellent solubility in organic solvents allows for the preparation of homogeneous precursor solutions, which is critical for forming uniform thin films and nanoparticles. atamanchemicals.comnih.gov
Versatility : They can be used to synthesize a wide range of materials, including complex oxides like bismuth tantalates and barium-strontium titanate, by mixing precursors of different metals. researchgate.net
Control over Properties : The molecular structure of the precursor can influence the microstructure and properties of the final material. Modifying alkoxide precursors with 2-ethylhexanoic acid, for example, alters the molecular complexity, which in turn governs the microstructure and electrical properties of the resulting oxide films. researchgate.net
These precursors bridge the gap between molecular chemistry and materials engineering, providing a flexible platform for designing materials with tailored properties. nih.govresearchgate.net
Formulation of Esters and Surfactants
2-Ethylhexanoic acid (2-EHA) is a versatile precursor in the synthesis of a wide array of esters and surfactants due to its unique branched structure, which imparts desirable properties such as liquidity over a wide temperature range, solubility in organic solvents, and thermal stability. wikipedia.orgcymitquimica.com The formulation of these derivatives typically involves standard esterification reactions or salt formation.
Ester Synthesis: Esters of 2-EHA are produced through the reaction of the carboxylic acid with various alcohols. This process, known as esterification, is an equilibrium reaction that is typically catalyzed by an acid and involves the removal of water to drive the reaction to completion. solubilityofthings.comgoogle.com The alcohols used can range from simple monohydric alcohols like butanol to complex polyols such as pentaerythritol (B129877) or neopentyl glycol. ontosight.aigoogle.com For instance, the reaction of 2-EHA with 2-ethyl-1-hexanol yields 2-ethylhexyl-2-ethylhexanoate, an ester used in cosmetics and pharmaceuticals for its emollient properties. researchgate.netresearchgate.net
Common catalysts for the esterification of polyols with 2-EHA include organometallic compounds like tetra(isopropyl) orthotitanate and tin(II) 2-ethylhexanoate. google.com The choice of alcohol and reaction conditions allows for the fine-tuning of the final ester's properties, such as viscosity, lubricity, and plasticizing efficiency. These esters find broad applications as plasticizers for resins like PVC and polyvinyl butyral (PVB), synthetic lubricants, and as intermediates in the production of fragrances and coatings. isatis.netatamanchemicals.comatamankimya.comcanada.ca
Surfactant Formulation: Derivatives of 2-EHA are also incorporated into surfactant formulations. isatis.net While 2-EHA itself has limited solubility in water, its salts and ethoxylated derivatives can function as effective surface-active agents. nih.gov Metal salts of 2-ethylhexanoic acid, often referred to as metal octoates, are formed by reacting 2-EHA with metal oxides, hydroxides, or carbonates. wikipedia.orgisatis.net These metal carboxylates are highly soluble in nonpolar organic solvents and are used as detergents, emulsifiers, and stabilizers in various industrial applications. isatis.netatamanchemicals.com
Table 1: Examples of 2-Ethylhexanoic Acid Esters and Their Applications
| Ester Name | Alcohol Reactant | Key Application | Reference |
|---|---|---|---|
| Butyl 2-ethylhexanoate | Butanol | Fragrances, Flavors, Solvents | ontosight.aichemicalbook.com |
| Isooctyl 2-ethylhexanoate | Isooctanol | Plasticizers, Lubricants | isatis.net |
| 2-Ethylhexyl-2-ethylhexanoate | 2-Ethyl-1-hexanol | Emollients (Cosmetics) | researchgate.net |
| Triethylene glycol di-2-ethylhexanoate | Triethylene glycol | Plasticizer for PVB films | google.com |
| Tin(II) 2-ethylhexanoate | Tin(II) hydroxide/oxide | Catalyst for polylactide synthesis | wikipedia.orgatamanchemicals.com |
Structural and Steric Properties Influencing Reactivity and Applications
The chemical reactivity and broad applicability of 2-ethylhexanoic acid and its derivatives are fundamentally linked to its molecular structure. The parent molecule has the formula CH₃(CH₂)₃CH(C₂H₅)CO₂H, featuring an eight-carbon backbone with a crucial ethyl group branch at the alpha-carbon (the carbon atom adjacent to the carboxyl group). wikipedia.org
This branching creates significant steric hindrance around the carboxylic acid functional group. researchgate.net This steric bulk influences its chemical behavior in several important ways:
Reactivity Moderation: The ethyl group partially shields the carboxyl group, which can moderate its reactivity in certain reactions like esterification. While esterification proceeds readily, the conditions may need to be optimized to overcome this steric hindrance, particularly when reacting with bulky alcohols. google.com This controlled reactivity can be an advantage, preventing unwanted side reactions.
Hydrolytic Stability: The steric hindrance provided by the alpha-ethyl group enhances the hydrolytic stability of its esters. The bulky group makes it more difficult for water molecules or hydrolytic enzymes to attack the ester linkage, which is a highly desirable trait for products like lubricants and plasticizers that must endure long service lives.
Physical Properties: The branched structure disrupts crystal lattice formation, which is why 2-EHA is a liquid with a very low melting point (approx. -59 °C). wikipedia.orgnih.gov This property is conferred to its derivatives, leading to esters that are excellent plasticizers, improving the flexibility and durability of polymers by preventing the polymer chains from packing tightly. isatis.net
Solubility: The eight-carbon aliphatic structure makes 2-EHA and its derivatives highly lipophilic, meaning they are readily soluble in nonpolar organic solvents, oils, and resins, but have low solubility in water. wikipedia.orgnih.gov This high solubility in organic media is critical for its use in producing catalysts (e.g., metal ethylhexanoates) for polymerization and as drying agents in oil-based paints and varnishes. wikipedia.orgatamanchemicals.comatamanchemicals.com The metal complexes are charge-neutral coordination compounds, not true ionic salts, which contributes to their organic solvent solubility. wikipedia.orgatamanchemicals.com
Table 2: Selected Physical Properties of 2-Ethylhexanoic Acid
| Property | Value | Significance | Reference |
|---|---|---|---|
| Molecular Formula | C₈H₁₆O₂ | - | wikipedia.orgnih.gov |
| Molar Mass | 144.21 g/mol | - | wikipedia.org |
| Appearance | Colorless to pale yellow liquid | A result of its low melting point | isatis.netnih.gov |
| Melting Point | -59 °C | Wide liquid range, useful for low-temp applications | wikipedia.org |
| Boiling Point | ~228 °C | Low volatility, suitable for high-temp applications like lubricants | wikipedia.orgunivarsolutions.com |
| Density | ~0.903 g/cm³ | - | wikipedia.org |
| Water Solubility | Low (~1.4 g/L at 25°C) | Dictates use in non-aqueous systems | nih.gov |
Environmental Chemistry and Biotransformation Pathways of 2 Ethylhexanoic Acid
Environmental Release and Distribution Dynamics
2-Ethylhexanoic acid (2-EHA) is released into the environment primarily through various industrial waste streams. nih.gov Its synthesis and extensive use as a chemical intermediate are significant sources of these releases. nih.gov The manufacturing process itself, which often involves the oxidation of 2-ethylhexanal (B89479), can lead to environmental discharges. nih.govmdpi.com
Furthermore, the widespread application of 2-EHA in numerous products contributes to its release during both production and end-use. Key industrial applications that can result in environmental release include its use in the production of:
Paint and Varnish Driers: Metal salts of 2-EHA are used as siccatives in oxidative drying paints, inks, and varnishes. transparencymarketresearch.com
Plasticizers: Esters of 2-EHA are utilized as plasticizers, particularly for polyvinyl butyral (PVB) and polyvinyl chloride (PVC). transparencymarketresearch.com
Lubricants: It serves as a raw material for polyol esters used in synthetic lubricants.
Corrosion Inhibitors: The compound is used in the formulation of corrosion inhibitors for automotive coolants. transparencymarketresearch.com
Cosmetics and Personal Care: In cosmetics, 2-EHA is used to produce emollients that function as skin and hair conditioning agents. transparencymarketresearch.com Release from these products can occur through wastewater. canada.ca
Other Applications: Additional uses include catalysts for polymer production, wood preservatives, and flotation aids. nih.gov
Release can also occur indirectly. 2-EHA is a known metabolite formed during the microbial degradation of larger, more complex chemicals like plasticizers, such as di(2-ethylhexyl) phthalate (B1215562) (DEHP). nih.govnih.gov This means that even products not containing 2-EHA directly can become a source of the compound in the environment as they break down. nih.gov
| Industrial Sector | Application | Potential Release Pathway |
|---|---|---|
| Paints & Coatings | Production of metal salts for use as paint dryers. transparencymarketresearch.com | Manufacturing waste streams, volatile emissions during application. |
| Plastics | Intermediate for PVB plasticizers and PVC stabilizers. transparencymarketresearch.com | Industrial wastewater from manufacturing, leaching from final products. |
| Automotive | Corrosion inhibitors in coolants, raw material for synthetic lubricants. | Manufacturing discharge, disposal of used fluids. |
| Personal Care & Cosmetics | Production of emollients for skin and hair conditioning. transparencymarketresearch.com | Wastewater from consumer use (e.g., washing). canada.ca |
| Chemical Manufacturing | Chemical intermediate, catalyst for polymer production. nih.gov | Process water, accidental spills, and waste streams. nih.gov |
Once released, the transport and distribution of 2-Ethylhexanoic acid are governed by its physicochemical properties, such as its vapor pressure, water solubility, and affinity for soil organic carbon. nih.gov
Air: With a vapor pressure of 0.03 mmHg at 20°C, 2-EHA is expected to exist solely as a vapor in the atmosphere. nih.gov This facilitates its transport and distribution in the air compartment. A harmful contamination of the air can be reached upon evaporation at 20°C. ilo.org
Water: 2-EHA is slightly soluble in water. nih.gov If released into water, its fate is influenced by factors like volatilization and adsorption to suspended solids and sediment. nih.gov
Soil: If released to soil, 2-ethylhexanoic acid is expected to have high to moderate mobility. nih.gov Its potential to leach into groundwater is dependent on its adsorption characteristics within the soil matrix.
The interaction of 2-Ethylhexanoic acid with soil and sediment is a critical factor in determining its mobility and environmental fate. Adsorption is the process by which the chemical binds to soil particles, while desorption is its release from these particles back into the soil solution. This behavior is often described using models like the Freundlich isotherm. nih.gov
For 2-EHA, the octanol-water partition coefficient (Log Kow) is 2.64, suggesting a moderate potential for partitioning into organic matter. nih.govnih.gov Based on this Log Kow, the soil adsorption coefficient (Koc) can be estimated. An estimated Koc value suggests that 2-ethylhexanoic acid will have high to moderate mobility in soil, indicating it does not bind strongly to soil and sediment. nih.gov This implies a potential for leaching through the soil profile and into groundwater. The adsorption and desorption processes are influenced by soil properties such as organic carbon content, pH, and clay mineralogy. nih.govmdpi.com
The Henry's Law constant (HLC) provides a measure of a chemical's tendency to partition between water and air. A higher HLC indicates a greater potential for volatilization from water surfaces. For 2-Ethylhexanoic acid, the estimated Henry's Law constant is 2.8 x 10⁻⁶ atm-m³/mol. nih.gov
This value indicates that 2-EHA is expected to volatilize from water surfaces. nih.gov Based on this constant, the volatilization half-life from a model river (1 meter deep, flowing at 1 m/sec, with a wind velocity of 3 m/sec) is estimated to be 12 days. nih.gov This suggests that volatilization is a moderately important fate process for 2-EHA in aquatic environments.
| Property | Value | Reference |
|---|---|---|
| Molecular Weight | 144.21 g/mol | nih.gov |
| Vapor Pressure | 0.03 mmHg at 20°C | nih.gov |
| Water Solubility | 1,400 - 2,000 mg/L at 25°C | nih.govnih.gov |
| Log Kow (Octanol-Water Partition Coefficient) | 2.64 | nih.govnih.gov |
| Henry's Law Constant | 2.8 x 10⁻⁶ atm-m³/mol (estimated) | nih.gov |
Based on its physical and chemical properties, environmental fate models can predict the distribution of 2-Ethylhexanoic acid. A Level III fugacity model distribution would likely show the following partitioning:
Air: Due to its vapor pressure, a significant fraction will reside in the atmosphere if released to air.
Water: Its water solubility allows it to be transported in aquatic systems, though volatilization will gradually move it from the water to the air compartment. nih.gov
Soil and Sediment: Its moderate Koc value suggests that while some portion will adsorb to soil and sediment, a substantial amount will remain in the pore water, making it mobile and available for transport. nih.gov
Biodegradation and Biotransformation in Natural Systems
Biodegradability in Water, Sediment, and Soil (Screening and Simulation Studies)
Screening studies have indicated that 2-Ethylhexanoic acid is readily biodegradable. canada.ca In an aerobic mixed bacterial culture from trench leachate, a 50% decrease in the initial concentration of 59.5 mg/L was observed after 21 days. nih.gov Using a sediment consortium from the Pearl River in China, 2-EHA showed a biodegradation rate constant of 6.3 x 10⁻³ mmol/hr, which corresponds to a half-life of about 5 days. nih.gov
In simulation studies, when released into the aquatic environment, 2-EHA is expected to remain in the water column due to its high water solubility and low estimated soil organic carbon-water (B12546825) partitioning coefficient (Koc). canada.ca It is not expected to accumulate in sediment or soil. canada.ca For instance, di(2-ethylhexyl) adipate (B1204190) (DEHA), a related compound, biodegrades readily in activated sludge screening tests with a half-life of 2.7 days. epa.gov
The OECD 301 series of tests for ready biodegradability are standard methods used to assess the potential for chemicals to be rapidly mineralized in the environment. oecd.orgoecd.orgfao.org While specific OECD 301 results for 2-EHA were not detailed in the provided search results, its classification as readily biodegradable suggests it would likely meet the pass levels of these tests (e.g., >60% of theoretical CO2 evolution or >70% dissolved organic carbon removal within a 10-day window of a 28-day test). oecd.orgoecd.orgfao.org
Table 1: Biodegradation Data for 2-Ethylhexanoic Acid and a Related Compound
| Compound | System | Initial Concentration | Degradation | Time | Half-life |
| 2-Ethylhexanoic acid | Aerobic mixed bacterial culture | 59.5 mg/L | 50% decrease | 21 days | - |
| 2-Ethylhexanoic acid | Sediment consortium | - | Rate constant: 6.3x10⁻³ mmol/hr | - | ~5 days |
| Di(2-ethylhexyl) adipate (DEHA) | Activated sludge | - | Readily biodegrades | - | 2.7 days |
Microbially-Mediated Degradation Pathways
The microbial degradation of plasticizers like DEHP is a primary source of 2-EHA in the environment. The aerobic biodegradation of phthalates typically occurs in two stages. First, the diester is hydrolyzed to a monoester, which is then further broken down to phthalic acid. ntua.grnih.gov The side chains, such as the 2-ethylhexyl group, are also metabolized.
The degradation of the 2-ethylhexyl moiety can proceed through oxidation of the alcohol (2-ethylhexanol) to the corresponding aldehyde (2-ethylhexanal) and then to 2-ethylhexanoic acid. nih.gov Some studies have identified further breakdown products of 2-EHA, such as butanoic acid and ethanoic acid, suggesting that beta-oxidation of the branched chain occurs. nih.govresearchgate.net
However, the branched nature of 2-EHA can make it more resistant to degradation compared to its straight-chain isomers. canada.ca In one study, Mycobacterium austroafricanum was able to biodegrade 2-ethylhexanol but not 2-ethylhexanoic acid, which was described as toxic to most bacteria. asm.org This indicates that while 2-EHA can be degraded by some microbial communities, it may persist under conditions where the necessary enzymatic machinery is absent.
Formation of 2-Ethylhexanoic Acid as a Persistent Metabolite from Plasticizers (e.g., Di(2-ethylhexyl) phthalate (DEHP), Di(2-ethylhexyl) adipate (DEHA))
2-Ethylhexanoic acid is a well-documented and often persistent metabolite formed from the biodegradation of widely used plasticizers, including Di(2-ethylhexyl) phthalate (DEHP) and Di(2-ethylhexyl) adipate (DEHA). canada.caresearchgate.net The microbial degradation of these plasticizers often results in the breakdown of the ester bonds, releasing the 2-ethylhexyl side chain, which is then metabolized to 2-EHA. nih.govresearchgate.net
While the parent plasticizers may be degraded, the breakdown can be incomplete, leading to the accumulation of metabolites like 2-EHA and 2-ethylhexanol. researchgate.net These metabolites can be more resistant to further degradation than the parent compounds. researchgate.net The presence of 2-EHA has been reported in various environmental samples, indicating its persistence in complex ecosystems. researchgate.net
In most species, DEHP is rapidly metabolized to mono-(2-ethylhexyl)-phthalate (MEHP) and 2-ethylhexanoic acid. nih.govresearchgate.net The leaching of plasticizers from materials and their subsequent environmental degradation is a significant source of 2-EHA contamination. researchgate.net
2-Ethylhexanal is a key intermediate in both the synthesis and degradation pathways related to 2-ethylhexanoic acid. Industrially, 2-EHA is produced through the oxidation of 2-ethylhexanal. nih.govresearchgate.netwikipedia.org 2-Ethylhexanal itself is synthesized from the aldol (B89426) condensation of butyraldehyde (B50154), followed by hydrogenation. wikipedia.orggoogle.com
In the context of biodegradation, 2-ethylhexanol, which is released from the hydrolysis of plasticizers like DEHP, can be oxidized by microorganisms to form 2-ethylhexanal. nih.gov This aldehyde is then further oxidized to produce 2-ethylhexanoic acid. nih.gov The volatility of 2-ethylhexanol and the subsequent formation of the less volatile 2-ethylhexanoic acid are important factors in the environmental fate of these compounds. nih.gov
The degradation pathway of DEHP by various bacteria has been studied, and intermediates such as mono-(2-ethylhexyl) phthalate (MEHP) and phthalic acid are consistently identified. ntua.grnih.govtandfonline.comresearchgate.netnih.gov The metabolism of the 2-ethylhexyl side chain proceeds via 2-ethylhexanol and 2-ethylhexanal to 2-ethylhexanoic acid.
Persistence of 2-Ethylhexanoic Acid in Environmental Samples
2-Ethylhexanoic acid (2-EHA) is generally not considered to be persistent in the environment. canada.ca Empirical and modeled data indicate that 2-EHA biodegrades quickly and does not meet the criteria for persistence as defined by regulations such as the Canadian Environmental Protection Act, 1999. canada.cacanada.ca Its physical and chemical properties, particularly its high water solubility and low estimated log Koc (organic carbon-water partition coefficient), suggest that it will primarily be found in water if released into the environment. canada.carempec.org Soil and sediment are not expected to be significant sinks for the compound. canada.ca
The degradation of 2-EHA can occur through various pathways. In the atmosphere, vapor-phase 2-EHA is degraded by reacting with photochemically-produced hydroxyl radicals, with an estimated half-life of about two days. nih.gov In aquatic environments, it is readily biodegradable. canada.ca
However, the persistence of 2-EHA is also linked to its continuous formation as a degradation byproduct of common plasticizers, such as di(2-ethylhexyl) phthalate (DEHP), di(2-ethylhexyl) adipate (DEHA), and bis(2-ethylhexyl) terephthalate (B1205515) (BEHTP). canada.casludgenews.orgnih.gov While the parent plasticizers may degrade, the breakdown is sometimes incomplete, leading to the accumulation of metabolites like 2-EHA and 2-ethylhexanol. nih.govresearchgate.net Studies on wastewater treatment plants have shown that 2-EHA, a recalcitrant product of plasticizer degradation, can be present in high concentrations in the influent and, although its concentration decreases during treatment, it is still detected in the final effluent. sludgenews.orgnih.gov This suggests that while 2-EHA itself may degrade relatively quickly under certain conditions, its continuous introduction from the breakdown of ubiquitous plasticizers can result in its consistent presence in environmental samples. nih.govresearchgate.net
Bioremediation Potential of 2-Ethylhexanoic Acid and Plasticizer Contamination
The presence of 2-Ethylhexanoic acid in the environment is often a direct result of the biodegradation of widely used plasticizers. canada.canih.gov This link makes the bioremediation of plasticizer-contaminated sites a key area of study, with a focus on microorganisms capable of breaking down both the parent compounds and their intermediate metabolites, including 2-EHA. The goal of bioremediation is to leverage microbial catabolism to mineralize these organic pollutants into less harmful substances.
Research has shown that while many microorganisms can initiate the breakdown of plasticizers, the process can stall, leading to the accumulation of metabolites like 2-ethylhexanol and 2-EHA. nih.govresearchgate.net These intermediates can sometimes be more toxic than the original plasticizer compound. nih.govresearchgate.net Therefore, effective bioremediation strategies require microbial consortia or specialized strains that can completely degrade the entire chain of breakdown products.
Isolation and Characterization of Degrading Microorganisms (e.g., Rhodococcus sp.)
The isolation of effective degrading microorganisms is the first step in developing bioremediation technologies. This process typically involves collecting samples from contaminated environments, such as industrial soil or wastewater sludge, where native microbial populations may have adapted to utilize pollutants as a carbon source. unhas.ac.id These samples are used in enrichment cultures containing the target pollutant (e.g., a plasticizer or 2-EHA) as the sole carbon source to selectively promote the growth of degrading microbes. unhas.ac.id
Once isolated, pure cultures are obtained through techniques like pour plating on nutrient agar. unhas.ac.id Characterization and identification of these isolates involve a combination of techniques:
Microscopy and Staining: Observing cell morphology and Gram stain characteristics. unhas.ac.id
Biochemical Tests: Assessing the metabolic capabilities of the isolates using tests like the Triple Sugar Iron Agar (TSIA) test. unhas.ac.id
Genetic Analysis: Amplification and sequencing of the 16S rRNA gene is a standard method for bacterial species identification. mdpi.com
Bacteria from the genus Rhodococcus have been frequently identified as potent degraders of a wide range of organic compounds, including plasticizers and their derivatives. researchgate.netmdpi.commdpi.com These actinobacteria possess diverse catabolic enzyme systems that allow them to break down complex aromatic and aliphatic compounds. mdpi.comnih.gov For example, Rhodococcus rhodochrous has been shown to degrade bis(2-ethylhexyl) adipate (BEHA) when a co-substrate like hexadecane (B31444) is present. researchgate.net The metabolic pathway involves the hydrolysis of the plasticizer's ester bonds, releasing 2-ethylhexanol, which is then oxidized to 2-ethylhexanoic acid. researchgate.net While some studies noted that further degradation of 2-EHA by R. rhodochrous was not observed, other bacterial strains, such as Gordonia terrae, have been shown to further utilize 2-EHA via β-oxidation. researchgate.netresearchgate.net
Kinetics of Biodegradation in Contaminated Matrices (e.g., Soil)
Understanding the kinetics of biodegradation is crucial for predicting the efficiency and timeframe of bioremediation in contaminated environments like soil. Biodegradation kinetics describe the rate at which a contaminant is broken down by microorganisms over time. This rate is influenced by various factors, including the type and concentration of the contaminant, the microbial population density, and environmental conditions such as temperature, pH, and nutrient availability. researchgate.net
In the context of plasticizer contamination in soil, studies have modeled the degradation process to better understand its dynamics. For instance, the bioremediation of DEHP-contaminated soil by the bacterial strain Gordonia terrae RL-JC02, which involves the formation of 2-EHA as an intermediate, was found to follow the modified Gompertz model. researchgate.net This model is often used to describe microbial growth and substrate degradation, accounting for an initial lag phase, an exponential degradation phase, and a final stationary phase as the substrate becomes limited. The application of such kinetic models allows researchers to quantify the degradation process and optimize conditions for more effective remediation. researchgate.net The study demonstrated that strain RL-JC02 could achieve 91.8% degradation of DEHP in contaminated red soil within 30 days, highlighting the potential for efficient bioremediation. researchgate.net
Microbial Survival and Activity during Bioremediation
For a bioremediation strategy to be successful, the introduced or stimulated microorganisms must not only possess the necessary degradative capabilities but also be able to survive and remain metabolically active in the contaminated environment. researchgate.net The genus Rhodococcus is noted for its remarkable resilience and ability to survive in harsh conditions, which is attributed to its unique cell envelope containing mycolic acids and its plastic genome that codes for a multiplicity of stress-response and catabolic pathways. mdpi.comnih.gov
The survival of degrading bacteria during the remediation process can be monitored using techniques like absolute quantification polymerase chain reaction (qPCR). This method allows for the tracking of the specific microbial population in a complex matrix like soil over time. In the bioremediation of DEHP-contaminated soil, qPCR analysis confirmed that the degrading strain Gordonia terrae RL-JC02 survived well throughout the 30-day process, which corresponded with the high degradation efficiency observed. researchgate.net This demonstrates that robust microbial strains can maintain a stable and active population, which is essential for the sustained removal of pollutants from the environment.
Occurrence of 2-Ethylhexanoic Acid in Environmental and Food Samples
2-Ethylhexanoic acid has been detected in various environmental media and food products. canada.canih.gov Its presence is often linked to its use in industrial processes and, more significantly, its formation from the breakdown of 2-ethylhexyl esters, which are used as plasticizers in many consumer and industrial products. canada.ca For example, 2-EHA has been measured in the influent, effluent, and biosolids of municipal wastewater treatment plants. canada.ca
The compound's occurrence in food is a subject of particular interest due to direct consumer exposure. Several studies have surveyed its levels in food products, especially those intended for infants and young children. nih.govbfr-meal-studie.deresearchgate.netnih.gov
Detection in Food Products from Packaging Materials
A primary source of 2-Ethylhexanoic acid contamination in food is its migration from packaging materials. nih.govbfr-meal-studie.de Specifically, it has been identified as a migrant from the PVC gaskets used to seal the metal lids on glass jars. nih.govbfr-meal-studie.de Salts of 2-EHA are used as thermostabilizers in the production of these sealing compounds. bfr-meal-studie.de The acid can then leach from the gasket into the food product during storage. bfr-meal-studie.de
Numerous studies have quantified the levels of 2-EHA in baby foods and fruit juices sold in glass jars. The findings consistently show the presence of 2-EHA in a significant percentage of samples, though concentrations can vary widely.
One 2004 study of 20 commercial baby foods and 15 fruit juices found 2-EHA in 80% of the baby foods and 73% of the juices. nih.gov A separate investigation by the German Federal Institute for Risk Assessment (BfR) reported contamination in 28 out of 35 samples of baby food and fruit juices. bfr-meal-studie.de A later survey in 2007, covering 63 samples of baby food from 13 European countries, also found widespread, low-level contamination. researchgate.netnih.gov The fact that 2-EHA was undetectable in a portion of the samples across these studies suggests that its migration is technologically avoidable. bfr-meal-studie.de
The following table summarizes the findings from several key studies on the detection of 2-EHA in food products.
Presence in Environmental Water and Sediment
There is a notable lack of publicly available scientific literature and environmental monitoring data regarding the presence of 2-Butyl-2-ethylhexanoic acid in environmental water and sediment. Extensive searches of scientific databases and environmental agency reports did not yield specific quantitative data on the detection or concentration of this compound in rivers, lakes, groundwater, or associated sediments.
The compound is referenced in chemical literature, primarily in the context of its application as a sterically hindered alkanoic acid for the solvent extraction and separation of metals, such as cadmium and zinc, in hydrometallurgical processes. These studies focus on its chemical properties as an extractant in an organic solvent like xylene, rather than its environmental occurrence.
While research exists on the environmental presence of other long-chain and branched-chain carboxylic acids, the specific analytical methods and monitoring programs have not reported the detection of this compound. The absence of data prevents the creation of a table of concentrations in various environmental compartments. This significant data gap indicates that this compound has not been a target analyte in major environmental quality surveys or research studies focusing on emerging contaminants in water and sediment.
Analytical Chemistry and Characterization Techniques for 2 Ethylhexanoic Acid
Chromatographic Methods for Quantification and Identification
Chromatography stands as the cornerstone for the separation and analysis of 2-ethylhexanoic acid. Due to the compound's volatility and the complexity of the matrices in which it is often found, gas chromatography and high-performance liquid chromatography are the most utilized techniques.
Gas Chromatography (GC) with Flame Ionization Detection (FID)
Gas chromatography with flame ionization detection (GC-FID) is a widely used method for the determination of 2-ethylhexanoic acid, particularly in industrial applications. thermofisher.com The technique separates volatile compounds in a gaseous mobile phase, and the FID provides a robust and sensitive response to organic compounds. For instance, the United States Pharmacopeia (USP) monograph for potassium clavulanate outlines a GC-FID procedure to determine 2-EHA impurities. thermofisher.comchromatographyonline.com
However, the direct analysis of carboxylic acids like 2-EHA by GC can be challenging due to their polarity, which can lead to poor peak shape and low response. oup.com To address this, derivatization is often employed to convert the acid into a more volatile and less polar ester form, such as a methyl or butyl ester. oup.compsu.eduresearchgate.net This not only improves chromatographic performance but also enhances sensitivity. oup.com
A study on the determination of free fatty acids in dairy products developed a novel method where extracted free fatty acids, including 2-EHA, were converted to butyl esters prior to GC-FID analysis. This method demonstrated good linearity, limits of detection, and precision. researchgate.net
Gas Chromatography (GC) with Electron Capture (EC) Detection
For detecting trace amounts of 2-ethylhexanoic acid, gas chromatography with an electron capture detector (GC-ECD) offers exceptional sensitivity. measurlabs.com The ECD is highly selective for electronegative compounds, making it particularly suitable for the analysis of halogenated derivatives. measurlabs.com
To leverage the high sensitivity of the ECD, 2-EHA is typically derivatized with a reagent containing electronegative atoms. A common approach is the formation of pentafluorobenzyl (PFB) esters. psu.edunih.gov A method was developed for determining 2-EHA in urine by derivatizing it to its PFB ester, which was then analyzed by GC-ECD. psu.edunih.gov This method proved to be highly sensitive, with a low limit of detection. psu.edu Another study describes the derivatization of 2-EHA with heptafluorobutyrylimidazole for analysis by GC-ECD. nih.gov
Gas Chromatography-Mass Spectrometry (GC-MS) for Confirmation and Trace Analysis
Gas chromatography-mass spectrometry (GC-MS) is a powerful tool for both the confirmation and trace analysis of 2-ethylhexanoic acid. It combines the separation capabilities of GC with the definitive identification provided by mass spectrometry. epa.gov GC-MS is frequently used to confirm the identity of peaks detected by other methods, such as GC-FID or GC-ECD. psu.edunih.gov
The technique has been successfully applied to identify 2-EHA in various complex samples, including baby foods, fruit juices, and plastic gaskets of jar lids. nih.govresearchgate.netresearchgate.net For instance, GC-MS analysis of extracts from plastic gaskets confirmed them as a source of 2-EHA contamination in food products. nih.gov In another application, a GC-MS method was developed for the simultaneous analysis of 2-EHA and its metabolites in urine, which involved derivatization to their tert-butyldimethylsilyl derivatives. researchgate.net
Derivatization is also a key step in many GC-MS analyses of 2-EHA to improve volatility and chromatographic behavior. d-nb.info 4-t-butylbenzyl derivatization has been reported as a suitable method for the GC-MS analysis of carboxylic acids, including 2-EHA, in water samples. d-nb.info
High-Performance Liquid Chromatography (HPLC) Applications
High-Performance Liquid Chromatography (HPLC) provides an alternative to GC for the analysis of 2-ethylhexanoic acid, particularly for samples that are not readily volatilized or when derivatization is to be avoided. sielc.com Reverse-phase HPLC is a common mode used for the separation of 2-EHA. sielc.com
A simple reverse-phase HPLC method has been described for the analysis of 2-EHA using a mobile phase of acetonitrile (B52724), water, and an acid modifier like phosphoric or formic acid. sielc.com This method is scalable and can be used for preparative separations to isolate impurities. sielc.com HPLC has also been employed for the analysis of 2-EHA in automobile antifreeze solutions using a diode array detector. google.com Furthermore, preparative HPLC has been utilized to separate the enantiomers of 2-ethylhexanoic acid to a high degree of optical purity. nih.gov An ion chromatography method, a type of HPLC, has also been developed for the direct determination of 2-EHA in clavulanate, offering a simpler alternative to the USP's GC-FID method. chromatographyonline.comchromatographyonline.com
Sample Preparation and Derivatization Strategies for Analytical Analysis
Effective sample preparation is a critical step in the analytical workflow for 2-ethylhexanoic acid, ensuring the removal of interfering substances and the concentration of the analyte to detectable levels.
Extraction Techniques from Complex Matrices (e.g., Liquid-Liquid Partitioning)
Liquid-liquid partitioning is a fundamental and widely used technique for the extraction of 2-ethylhexanoic acid from complex matrices. This method relies on the differential solubility of 2-EHA in two immiscible liquid phases, typically an aqueous phase and an organic solvent. The pH of the aqueous phase is a critical parameter, as it dictates the protonation state of the carboxylic acid and thus its solubility in the organic solvent.
For example, in the analysis of 2-EHA in food samples packed in glass jars, a method involving extraction with acetonitrile followed by liquid-liquid partitioning at different pH values was employed for cleanup. researchgate.net Similarly, for the determination of 2-EHA in urine, the sample can be acidified to protonate the acid, making it more soluble in an organic extraction solvent. nih.gov The United States Pharmacopeia monograph for potassium clavulanate also describes a procedure involving extraction into an organic solvent from a strong acid solution before GC analysis. thermofisher.com
Dispersive liquid-liquid microextraction (DLLME) is a more recent and miniaturized version of liquid-liquid extraction that has been applied to the analysis of carboxylic acids, including 2-EHA, in industrial effluents. mostwiedzy.pl
Derivatization to Enhance Detection Sensitivity (e.g., Pentafluorobenzyl Ester Formation)
The analysis of carboxylic acids like 2-Butyl-2-ethylhexanoic acid, particularly at low concentrations in complex matrices, often requires chemical derivatization to improve their chromatographic behavior and detection sensitivity. mdpi.com Due to their high polarity, direct analysis by gas chromatography (GC) can be challenging. d-nb.info Derivatization converts the polar carboxylic acid group into a less polar, more volatile ester, while introducing a moiety that is highly responsive to specific detectors. mdpi.comjfda-online.com
One of the most effective methods for enhancing sensitivity is derivatization with pentafluorobenzyl bromide (PFBBr). emich.edunih.govnih.gov This reaction creates a pentafluorobenzyl (PFB) ester of the carboxylic acid. emich.eduresearchgate.net The resulting PFB derivatives are particularly well-suited for analysis by GC with electron capture detection (GC-ECD) or mass spectrometry (GC-MS) in negative chemical ionization (NCI) mode. nih.govpsu.edu The highly electronegative fluorine atoms on the PFB group significantly increase the electron-capture response, leading to very low detection limits. psu.edu Furthermore, the PFB group adds considerable mass to the analyte, which can improve chromatographic peak quality and shift the derivative's mass-to-charge ratio to a region with less background interference in MS analysis. emich.edu
The PFBBr derivatization process has been successfully applied to the analysis of the related compound, 2-ethylhexanoic acid (2-EHA), in urine samples. psu.edu In that application, 2-EHA was converted to its PFB ester, allowing for sensitive and reliable quantification for biological monitoring. psu.edu The reaction is typically performed under optimized conditions of pH, temperature, and reaction time to ensure complete derivatization. nih.gov
Another derivatization strategy involves the use of 4-t-butylbenzyl bromide, which creates 4-t-butylbenzyl esters. d-nb.inforesearchgate.net In mass spectrometry with electron ionization (EI), these derivatives characteristically form intense [M-15]⁺ ions (tertiary benzyl (B1604629) cations), which are useful for sensitive analysis. d-nb.inforesearchgate.net A comparison of derivatization methods for 2-ethylhexanoic acid showed that while PFBBr is more reactive, 4-t-butylbenzylation provides excellent sensitivity for GC-MS (EI) analysis. researchgate.net
Table 1: Common Derivatization Reagents for Carboxylic Acid Analysis
| Derivatizing Reagent | Abbreviation | Resulting Derivative | Key Advantages | Reference |
|---|---|---|---|---|
| Pentafluorobenzyl bromide | PFBBr | Pentafluorobenzyl (PFB) ester | High sensitivity with ECD and NCI-MS; increases volatility. | nih.gov, psu.edu |
| N,O-bis(trimethylsilyl)trifluoroacetamide | BSTFA | Trimethylsilyl (TMS) ester | Increases volatility; good for GC analysis. | emich.edu, nih.gov |
| 4-t-butylbenzyl bromide | - | 4-t-butylbenzyl ester | Forms intense, characteristic ions in EI-MS for sensitive detection. | researchgate.net, d-nb.info |
| Methanolic HCl | - | Methyl ester | Simple and common method for creating volatile esters. | nih.gov |
Strategies for Preserving Labile Metabolites (e.g., Immediate Methylation)
Studying the metabolic fate of compounds like this compound requires analytical methods that can accurately identify and quantify its various metabolites, some of which may be chemically unstable (labile). The breakdown of 2-ethylhexanoic acid, a known metabolite of plasticizers, can lead to further metabolites that resist degradation. researchgate.net Labile metabolites, such as β-keto acids, can easily degrade during sample extraction, storage, and analysis, leading to inaccurate results. nih.gov Therefore, specific strategies are essential to preserve their chemical structure.
A critical strategy is immediate derivatization following sample collection and extraction. This approach protects the functional groups prone to degradation. For instance, in the study of 2-ethylhexanoic acid (2-EHA) metabolism, immediate methylation of urine extracts was crucial for the successful identification and quantification of 3-oxo-2-ethylhexanoic acid. researchgate.net This labile β-keto acid metabolite could only be reliably measured after its carboxylic acid group was converted into a more stable methyl ester right after extraction. researchgate.net
For broader metabolic flux analysis involving short-chain carboxylic acids from the tricarboxylic acid (TCA) cycle, a multi-step process has been developed to ensure metabolite stability. nih.gov This method involves:
Snap-freezing of the biological material to halt all enzymatic activity.
Extraction at -80 °C to minimize degradation during the process.
Chemical reduction to stabilize inherently unstable compounds like β-keto acids.
Purification and methylation with methanolic HCl to convert all carboxylic acids into their more stable and volatile methyl esters for GC-MS analysis. nih.gov
These preservation strategies are fundamental for obtaining a true snapshot of the metabolic profile and would be directly applicable to investigating the potentially labile metabolites of this compound.
Advanced Spectroscopic and Structural Characterization
Advanced analytical techniques are indispensable for the detailed characterization of this compound and related materials, such as catalysts used in its synthesis.
Fourier-Transform Infrared (FT-IR) Spectroscopy for Intermolecular Interactions
Fourier-Transform Infrared (FT-IR) spectroscopy is a powerful, non-destructive technique for investigating the functional groups and intermolecular interactions of molecules. For carboxylic acids such as this compound, FT-IR is particularly useful for studying the strong hydrogen bonds that define their physical properties. spectroscopyonline.com
In the condensed phase (liquid or solid), carboxylic acids typically exist as cyclic dimers, where two molecules are held together by two strong hydrogen bonds between their carboxyl groups. msu.edulibretexts.orgorgchemboulder.com This dimerization has a profound and characteristic effect on the infrared spectrum.
The most notable features in the FT-IR spectrum of a carboxylic acid are:
O-H Stretching: A very broad and intense absorption band appears in the region of 2500-3300 cm⁻¹. libretexts.orgorgchemboulder.com This broadness is a hallmark of the strong hydrogen bonding in the dimer, and it often overlaps with the sharper C-H stretching absorptions that appear around 2850-3000 cm⁻¹. msu.edulibretexts.org
C=O Stretching: The carbonyl (C=O) stretch of the hydrogen-bonded dimer is observed as a strong, sharp band typically between 1690 and 1760 cm⁻¹. spectroscopyonline.comorgchemboulder.com The position of this band is sensitive to whether the acid is saturated, unsaturated, or dimerized. orgchemboulder.com For a monomeric carboxylic acid (e.g., in a very dilute solution with a non-polar solvent), this peak shifts to a higher wavenumber, typically by 25 cm⁻¹ or more. libretexts.org
C-O Stretching and O-H Bending: Other characteristic bands include the C-O stretch, which appears in the 1210-1320 cm⁻¹ region, and the out-of-plane O-H bend (wag), which is often broad and found around 900-960 cm⁻¹. spectroscopyonline.comorgchemboulder.com
These distinct spectral features allow FT-IR to be used to confirm the presence of the carboxylic acid functional group and provide insight into the strength and nature of its intermolecular hydrogen bonding interactions. spectroscopyonline.comrsc.org
Table 2: Characteristic FT-IR Absorption Bands for Carboxylic Acids
| Functional Group | Vibration Type | Typical Wavenumber (cm⁻¹) | Appearance | Reference |
|---|---|---|---|---|
| O-H | Stretch (H-bonded) | 2500 - 3300 | Very broad, strong | libretexts.org, orgchemboulder.com |
| C-H | Stretch | 2850 - 3000 | Sharp, medium (often superimposed on O-H band) | msu.edu |
| C=O | Stretch (dimer) | 1690 - 1760 | Strong, sharp | orgchemboulder.com, spectroscopyonline.com |
| C-O | Stretch | 1210 - 1320 | Medium | orgchemboulder.com, spectroscopyonline.com |
| O-H | Bend (out-of-plane) | 900 - 960 | Broad, medium | spectroscopyonline.com |
X-ray Diffraction (XRD) for Catalyst Characterization
X-ray Diffraction (XRD) is a primary technique for determining the crystalline structure, phase composition, and crystallite size of solid materials. rsc.org In the context of this compound, XRD is crucial for characterizing the heterogeneous catalysts often employed in the synthesis of its precursors, such as 2-ethylhexanol via the Guerbet reaction. nih.govfrontiersin.org
Catalyst performance is highly dependent on its structure, and XRD provides fundamental insights into this aspect. For instance, mixed oxide catalysts derived from hydrotalcites (e.g., Mg-Al or Cu-Ni mixed oxides) are effective for alcohol condensation reactions. mdpi.commdpi.com XRD analysis is used to:
Identify Crystalline Phases: The diffraction pattern is a fingerprint of the material's crystalline structure. By comparing the peak positions (2θ angles) and intensities to reference patterns from databases (e.g., JCPDS), specific phases like NiO, MgO, or MgAl₂O₄ spinel can be identified within the catalyst. nih.govmdpi.commdpi.com
Assess Crystallinity and Crystallite Size: Broad diffraction peaks suggest low crystallinity or very small crystallite sizes, while sharp peaks indicate a well-ordered, highly crystalline material. mdpi.com The size of the crystallites can be estimated using the Scherrer equation.
Monitor Structural Stability: By analyzing the catalyst before and after a reaction, XRD can reveal structural changes. The absence of new peaks or changes in existing ones can confirm the catalyst's stability under reaction conditions. nih.govfrontiersin.org Conversely, the appearance of new phases could indicate catalyst deactivation or transformation. mdpi.com For example, studies on Mg-Al spinel catalysts for the Guerbet reaction showed that the spinel phase was robust and did not suffer from sintering, as confirmed by post-reaction XRD analysis. nih.govfrontiersin.org
Table 3: Application of XRD in Catalyst Characterization for Related Syntheses
| Catalyst System | Reaction | Information Obtained from XRD | Reference |
|---|---|---|---|
| Cu/NiMOₓ (M = Al, Fe, Co) | Guerbet reaction (Ethanol to Butanol) | Identification of NiO crystal phases; confirmation of phase structures before and after reaction. | mdpi.com |
| Mg-Al Spinel | Guerbet reaction (Ethanol to Butanol) | Identification of the MgAl₂O₄ spinel phase; confirmed structural stability and robustness post-reaction. | nih.gov, frontiersin.org |
| CuNi-PMO | Guerbet reaction | Identification of a low-crystallinity MgO phase; confirmed high dispersion of CuO and NiO (no discrete peaks). | mdpi.com |
| Pt-Re/TiO₂ | Carboxylic Acid Hydrogenation | Characterization of catalyst structure and phases. | acs.org, acs.org |
Transmission Electron Microscopy (TEM) for Material Analysis
Transmission Electron Microscopy (TEM) is a high-resolution imaging technique that provides direct visualization of a material's morphology, particle size, and particle distribution at the nanoscale. rsc.org For the heterogeneous catalysts used in reactions related to this compound synthesis, TEM is essential for correlating the catalyst's nanostructure with its activity and selectivity. mdpi.comacs.org
While XRD provides information on the average crystalline structure, TEM offers localized, visual information. Key applications of TEM in catalyst analysis include:
Determining Nanoparticle Size and Distribution: TEM images can directly measure the size of active metal nanoparticles on a support material. This is critical because catalytic activity often depends on the size of these particles. researchgate.netdiva-portal.orgresearchgate.net
Assessing Nanoparticle Dispersion: The technique reveals how well the active nanoparticles are spread across the catalyst support. High dispersion is often desirable to maximize the number of active sites available for the reaction. mdpi.com For example, in the analysis of CuNi-PMO catalysts, TEM images confirmed that the active CuO and NiO nanoparticles were small and highly dispersed, which complemented XRD data showing no bulk crystals of these oxides. mdpi.com
Detecting Sintering: By comparing TEM images of fresh and used catalysts, researchers can visually confirm if nanoparticles have agglomerated (sintered) during the reaction, which is a common cause of deactivation. researchgate.net
Together, TEM and XRD provide a comprehensive understanding of a catalyst's physical properties, from its bulk crystalline nature to its nanoscale morphology, which is vital for designing more efficient and stable catalysts. acs.orgdiva-portal.org
Computational Chemistry and Modeling Approaches for 2 Ethylhexanoic Acid Systems
Quantitative Structure-Activity Relationships (QSARs) for Environmental Fate Prediction
Quantitative Structure-Activity Relationships (QSARs) are mathematical models that relate the chemical structure of a compound to its physicochemical properties or biological activity. In the context of environmental science, QSARs are valuable for predicting the persistence, bioaccumulation, and toxicity of chemicals like 2-ethylhexanoic acid, often used to fill data gaps when experimental results are unavailable. canada.caecetoc.org
The Canadian Environmental Protection Act, 1999 (CEPA 1999) assessment of 2-EHA utilized a QSAR-based weight-of-evidence approach to supplement experimental data on its degradation. canada.ca Models are used to estimate physical and chemical properties relevant to the environmental fate of 2-EHA. canada.ca These models generally align with empirical data, indicating that 2-EHA undergoes relatively rapid primary and ultimate biodegradation in the environment. canada.ca
The general process of a QSAR model involves three key elements: a measured endpoint (e.g., biodegradability), a descriptor derived from the chemical's structure or a physicochemical property (e.g., octanol-water partition coefficient, Kow), and a mathematical relationship, often a linear regression, linking them. ecetoc.org For 2-EHA, which is a highly soluble substance that exists primarily in its ionized form at environmentally relevant pH levels, QSAR models support the finding that it has a low potential to accumulate in the lipid tissues of organisms. canada.ca
Table 1: QSAR Model Predictions for Biodegradation of 2-Ethylhexanoic Acid
| Model Name | Prediction | Result |
|---|---|---|
| BIOWIN Submodel 1 (Linear) | 0.81 | Biodegrades Fast |
| BIOWIN Submodel 2 (Non-Linear) | 0.89 | Biodegrades Fast |
| BIOWIN Submodel 3 (Ultimate Biodeg.) | 3.03 | Weeks |
| BIOWIN Submodel 4 (Primary Biodeg.) | 3.75 | Days-Weeks |
| BIOWIN Submodel 5 (MITI Linear) | 0.25 | Does Not Biodegrade Fast |
| BIOWIN Submodel 6 (MITI Non-Linear) | 0.29 | Does Not Biodegrade Fast |
| CATABOL (c) | 0.58 | %BOD/ThOD=41 (good biodegr) |
Source: Adapted from Environment Canada, 2007 canada.ca
These models, despite some variation, collectively support the experimental evidence that 2-EHA is not likely to persist in water, soil, or sediment. canada.ca
Molecular Modeling and Simulation of Interactions
Molecular modeling and simulation techniques are employed to investigate the interactions of 2-EHA at the atomic level, providing insights into its behavior in complex systems such as mixtures and under specific process conditions.
Supercritical carbon dioxide (scCO₂) is an environmentally benign solvent used in various chemical processes, including reactions and extractions. psu.edu Understanding the solubility and co-solubility of substances like 2-EHA in scCO₂ is crucial for process design and optimization. psu.eduresearchgate.net
Studies have measured the co-solubility of alcohols (such as 1-butanol, 1-pentanol, and 2-ethyl-1-hexanol) in the presence of 2-ethylhexanoic acid in scCO₂. researchgate.net It was observed that the solubility of these alcohols is lower in the presence of 2-EHA compared to the binary alcohol + CO₂ systems. researchgate.netresearchgate.net This reduction in solubility is attributed to strong intermolecular interactions between the solute molecules. researchgate.netresearchgate.net For instance, the solubility of the alcohol-acid mixtures remains nearly constant over a pressure range of 120–180 bar at temperatures of 313 K and 323 K. researchgate.net
The Chrastil model, a semi-empirical equation that relates solute solubility in a supercritical fluid to the fluid's density, has been used to evaluate the solubility data for 2-EHA and its mixtures. researchgate.net These modeling efforts are essential for developing a comprehensive thermodynamic understanding of these complex phase behaviors. researchgate.net
Table 2: Co-solubility of 2-Ethyl-1-hexanol and 2-Ethylhexanoic Acid in scCO₂
| Temperature (K) | Pressure (bar) | Mole Fraction in Liquid Phase (x₁) | Total Solubility (g/L) |
|---|---|---|---|
| 333 | 138 | 0.5 | ~12 |
| 353 | 138 | 0.5 | ~18 |
| 373 | 138 | 0.5 | ~25 |
Data represents the co-solubilities of a 1:1 mole ratio mixture of 2-ethyl-1-hexanol (solute 1) and 2-ethylhexanoic acid (solute 2) at a constant pressure. researchgate.net
The co-solubility behavior of 2-EHA in mixtures, particularly with alcohols in scCO₂, is heavily influenced by intermolecular hydrogen bonding. researchgate.net The decrease in the solubility of alcohols in the presence of 2-EHA is explained by the formation of strong hydrogen bonds between the alcohol molecules and the carboxylic acid group of 2-EHA. researchgate.netresearchgate.net
Theoretical Studies on Reaction Mechanisms
Theoretical studies, often combined with experimental work, are fundamental to understanding the reaction mechanisms involving 2-ethylhexanoic acid, from its synthesis to its role in catalytic processes.
One area of study is the enzymatic synthesis of 2-EHA. For example, the cytochrome P450cam enzyme can catalyze the formation of 2-ethylhexanoic acid from 2-ethylhexanol. nih.gov Theoretical studies, in conjunction with crystallographic and kinetic data, reveal that the enzyme exhibits stereoselectivity, producing the (R)-enantiomer of 2-EHA 3.5 times faster than the (S)-enantiomer. nih.gov Computational modeling of the enzyme's active site helps to explain this selectivity, showing that the (R)-enantiomer binds in a more ordered state, which provides a basis for rational active site design to improve the synthesis. nih.gov
The industrial oxidation of 2-ethylhexanal (B89479) to 2-ethylhexanoic acid proceeds via a radical chain mechanism. mdpi.com Theoretical modeling of this process is essential for optimizing conditions to maximize selectivity and yield. For instance, in the uncatalyzed aerobic oxidation of 2-ethylhexanal, selectivities toward the carboxylic acid were found to be below 80%. rsc.org Theoretical considerations and experimental results show that adding a salt like sodium 2-ethylhexanoate (B8288628) can significantly increase the selectivity to over 98% by influencing the reaction pathway. rsc.org
In enzymatic esterification reactions to produce esters from 2-EHA, kinetic modeling is used to describe the reaction mechanism. researchgate.net The Ping-Pong Bi-Bi mechanism is a commonly applied theory to model these lipase-catalyzed reactions. researchgate.net These models must account for factors such as substrate inhibition, which can occur at high concentrations of the alcohol reactant. researchgate.net
Future Research Directions and Emerging Applications
Development of Novel Green Chemistry Routes for 2-Ethylhexanoic Acid Synthesis
The industrial synthesis of 2-ethylhexanoic acid has traditionally relied on methods that are effective but pose environmental concerns. mdpi.com In response, the principles of green chemistry are being applied to develop more sustainable and eco-friendly production routes. A key focus is the oxidation of 2-ethylhexanal (B89479), a primary intermediate in 2-EHA synthesis. mdpi.comresearchgate.net
Recent advancements have demonstrated the potential of organocatalysts, such as N-hydroxyphthalimide (NHPI), to facilitate the oxidation of 2-ethylhexanal with high selectivity. mdpi.comresearchgate.net This method offers several advantages, including the use of milder reaction conditions and a more cost-effective oxidizing agent like oxygen or air. mdpi.com The use of isobutanol as a solvent is particularly noteworthy, as it allows for the dissolution of the catalyst and does not interfere with the reaction. mdpi.comresearchgate.net
Researchers are also exploring the use of metal complexes as catalysts to enhance the efficiency of the oxidation process. mdpi.com For instance, the use of Mn(II) 2-ethylhexanoate (B8288628) in conjunction with sodium 2-ethylhexanoate has been shown to achieve high yields of 2-EHA at room temperature. mdpi.com These developments are paving the way for the implementation of greener and more economically viable industrial processes for 2-EHA production. mdpi.com
Table 1: Comparison of Catalytic Systems for 2-Ethylhexanal Oxidation
| Catalyst System | Oxidizing Agent | Solvent | Temperature (°C) | Pressure (MPa) | Yield (%) | Selectivity (%) | Reference |
| N-hydroxyphthalimide (NHPI) | Oxygen/Air | Isobutanol | 30 | 0.1 | 59 (conversion) | >99 | mdpi.com |
| Fe(II), Ni(II), or Co(II) complexes | Oxygen | Dichloroethane | Room Temp | - | 70 | - | mdpi.com |
| KOH | Oxygen | - | 50 | 0.8 | 84 | - | mdpi.com |
| Mn(II) 2-ethylhexanoate & Sodium 2-ethylhexanoate | Oxygen | - | Room Temp | 0.5-0.75 | 97-98 | - | mdpi.com |
Elucidation of Complex Biotransformation Networks in Environmental Systems
The widespread use of 2-ethylhexanoic acid and its derivatives has led to their presence in various environmental compartments. nih.govresearchgate.net This has prompted extensive research into their biotransformation and potential ecological impact. While 2-EHA is known to biodegrade relatively quickly in the environment, its breakdown is not always complete, leading to the formation of metabolites that may persist. researchgate.netcanada.ca
Studies have shown that the interaction of microbes with plasticizers, for which 2-EHA is a precursor, can result in the formation of 2-ethylhexanol and 2-ethylhexanoic acid. nih.govresearchgate.net These metabolites have been detected in a variety of environmental samples, indicating that even in complex ecosystems, the degradation of plasticizers can be incomplete. nih.govresearchgate.net The persistence of these compounds is a concern, as they have been shown to exhibit acute toxicity to aquatic organisms. nih.govresearchgate.net
Future research in this area will focus on elucidating the complex biotransformation networks of 2-EHA in different environmental systems. This will involve identifying the specific microorganisms and enzymatic pathways involved in its degradation, as well as characterizing the full range of metabolites that are formed. A deeper understanding of these processes is crucial for accurately assessing the environmental risks associated with 2-EHA and for developing effective remediation strategies.
Rational Design of Derivatives for Targeted Catalytic and Material Science Applications
The unique structural features of 2-ethylhexanoic acid, including its branched hydrocarbon chain and carboxylic acid group, make it a versatile building block for the synthesis of a wide range of derivatives with tailored properties. researchgate.netresearchgate.net These derivatives are finding increasing use in catalysis and materials science, where their lipophilicity and steric properties can be exploited to achieve specific functionalities. researchgate.netresearchgate.net
In the realm of catalysis, metal salts of 2-ethylhexanoic acid are widely used as precursors for the synthesis of catalysts for polymerization and oxidation reactions. researchgate.netatamanchemicals.com The long hydrocarbon chain of the 2-ethylhexanoate ligand imparts high solubility in nonpolar organic solvents, which is advantageous for many industrial processes. atamanchemicals.com For example, tin 2-ethylhexanoate is a key catalyst in the production of biodegradable polymers such as poly(lactic-co-glycolic acid). fishersci.ca
Researchers are now focusing on the rational design of novel 2-EHA derivatives to create catalysts with enhanced activity, selectivity, and stability. This involves modifying the structure of the carboxylic acid and exploring different metal coordination complexes. The goal is to develop "designer" catalysts that are optimized for specific applications, from the synthesis of fine chemicals to the production of advanced materials. researchgate.net
In materials science, 2-EHA and its derivatives are used in the production of a variety of materials, including:
Plasticizers: To improve the flexibility and durability of plastics. marketresearchfuture.com
Alkyd resins: For use in high-performance coatings, paints, and varnishes. marketresearchfuture.com
Lubricants: As additives to enhance performance and reduce friction. marketresearchfuture.com
PVC stabilizers: To prevent the degradation of polyvinyl chloride. atamanchemicals.com
The development of new 2-EHA derivatives with unique properties is an active area of research. For instance, the synthesis of butyl 2-ethylhexanoate has been explored for its potential use in the preparation of discotic liquid crystals and organic electroluminescent devices. chemicalbook.com As our understanding of the structure-property relationships of these compounds grows, so too will the range of their applications in advanced materials.
Advanced Analytical Methodologies for Trace-Level Detection and Speciation
The increasing need to monitor the presence of 2-ethylhexanoic acid in environmental and biological samples has driven the development of advanced analytical methodologies for its trace-level detection and speciation. nih.govpsu.edu These methods are essential for assessing human exposure, understanding the environmental fate of the compound, and ensuring the quality control of industrial products. nih.govthermofisher.com
Gas chromatography (GC) coupled with various detection techniques has been a cornerstone of 2-EHA analysis. nih.govpsu.edu For the analysis of 2-EHA in urine, a method involving derivatization to its pentafluorobenzyl ester followed by GC with electron capture detection has been developed. nih.govpsu.edu This method offers high sensitivity and allows for the detection of 2-EHA at low concentrations. nih.govpsu.edu
More recently, ion chromatography (IC) has emerged as a powerful tool for the direct determination of 2-EHA in complex matrices. thermofisher.comchromatographyonline.com An IC-based method has been developed for the analysis of 2-EHA in clavulanate, an active pharmaceutical ingredient. thermofisher.comchromatographyonline.com This method is simpler and more cost-effective than previous approaches, as it requires minimal sample preparation and uses a lower concentration of the API. chromatographyonline.comchromatographyonline.com
Future research in this area will likely focus on the development of even more sensitive and selective analytical methods. This may include the use of advanced mass spectrometry techniques, such as liquid chromatography-mass spectrometry (LC-MS), which can provide detailed information about the structure and concentration of 2-EHA and its metabolites. The development of portable and field-deployable analytical devices is another promising area of research, which would allow for real-time monitoring of 2-EHA in a variety of settings.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
